H-Met-Leu-AMC TFA
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1926163-55-4 |
|---|---|
Molecular Formula |
C23H30F3N3O6S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H29N3O4S.C2HF3O2/c1-12(2)9-17(24-20(26)16(22)7-8-29-4)21(27)23-14-5-6-15-13(3)10-19(25)28-18(15)11-14;3-2(4,5)1(6)7/h5-6,10-12,16-17H,7-9,22H2,1-4H3,(H,23,27)(H,24,26);(H,6,7)/t16-,17-;/m0./s1 |
InChI Key |
UTKHOGHNFZSDEJ-QJHJCNPRSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
sequence |
ML |
Origin of Product |
United States |
Foundational & Exploratory
H-Met-Leu-AMC TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic dipeptide substrate used in biochemical assays to measure the activity of specific proteases.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, potential enzymatic targets, and a detailed protocol for its use in experimental settings.
Core Concepts
The fundamental principle behind this compound lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. When conjugated to the dipeptide H-Met-Leu-, the AMC fluorophore is in a quenched state. Upon enzymatic cleavage of the amide bond between the C-terminus of the leucine residue and the amino group of AMC, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be quantified to determine the rate of the enzymatic reaction.
Mechanism of Action
The enzymatic cleavage of H-Met-Leu-AMC releases the highly fluorescent AMC molecule. The intensity of the fluorescence is directly proportional to the amount of AMC released, and thus to the activity of the enzyme. The fluorescence of free AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ | [1] |
| Molecular Weight | 533.56 g/mol | [1] |
| CAS Number | 1926163-55-4 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, Dichloromethane, Chloroform), Insoluble in water | [1] |
| Storage | Store at ≤ -15°C, keep container well closed | [1] |
| Excitation Wavelength (of free AMC) | 340-380 nm | |
| Emission Wavelength (of free AMC) | 440-460 nm |
Enzymatic Specificity
While this compound is broadly described as a protease substrate, its specific enzymatic targets are dictated by the dipeptide sequence Met-Leu. Based on known protease specificities, the following enzyme classes are the most likely to cleave this substrate:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides.
-
Methionine Aminopeptidases (MAPs): These enzymes specifically remove the N-terminal methionine. The efficiency of cleavage is highly dependent on the identity of the adjacent amino acid (the P1' residue). For cleavage to occur, the P1' residue must have a side chain with a radius of gyration of 1.29 Å or less.[3] Leucine at the P1' position may be accommodated by some MAPs, leading to the release of methionine, followed by subsequent cleavage of leucine by other aminopeptidases to release AMC.
-
Leucine Aminopeptidases (LAPs): LAPs preferentially hydrolyze N-terminal leucine residues but have been shown to also cleave other N-terminal amino acids, including methionine.[4][5] Therefore, a LAP could potentially cleave the methionine, and subsequently the leucine, or cleave the Met-Leu dipeptide.
-
-
Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus of their substrates. A DPP with specificity for a Met-Leu dipeptide could cleave the H-Met-Leu- fragment, releasing it from the AMC fluorophore.
The precise enzyme that will cleave this compound most efficiently will depend on the specific biological sample being assayed. It is recommended to perform initial characterization studies with purified enzymes or specific inhibitors to identify the primary proteolytic activity being measured.
Experimental Protocols
The following provides a detailed, generalized protocol for conducting a protease assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest
-
Enzyme solution (purified or as part of a biological sample)
-
Inhibitor solution (optional, for control experiments)
-
96-well black microplate, opaque to light
-
Fluorometric microplate reader with appropriate excitation and emission filters
Reagent Preparation
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve a known mass of this compound in anhydrous DMSO to create a concentrated stock solution. For example, to make a 10 mM stock solution, dissolve 5.34 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Substrate Solution:
-
On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration. The optimal final concentration should be determined empirically by performing a substrate titration curve to determine the Michaelis constant (Kₘ). A typical starting concentration range is 10-100 µM.
-
-
Enzyme Solution:
-
Prepare the enzyme solution in the assay buffer. The optimal concentration of the enzyme should be determined to ensure a linear reaction rate over the desired time course.
-
Assay Procedure
-
Set up the reaction plate:
-
Add the appropriate volume of assay buffer to each well of a 96-well black microplate.
-
Add the enzyme solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Add assay buffer instead of the enzyme solution to measure background fluorescence.
-
Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor before adding the substrate to confirm enzyme specificity.
-
-
-
Initiate the reaction:
-
Add the working substrate solution to all wells to start the enzymatic reaction.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for the enzyme, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at regular time intervals using a microplate reader set to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The kinetic mode is preferred to monitor the reaction rate.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence values of the no-enzyme control from the values of the enzyme-containing wells.
-
Determine Reaction Rate: Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Quantify Enzyme Activity: To convert the rate of fluorescence increase to the rate of substrate cleavage (e.g., in µmol/min), a standard curve of free AMC should be generated.
-
Prepare a series of known concentrations of free AMC in the assay buffer.
-
Measure the fluorescence of each concentration.
-
Plot fluorescence versus AMC concentration to create a standard curve. The slope of this curve can be used to convert the rate of fluorescence change to the rate of product formation.
-
Visualizations
Enzymatic Cleavage of H-Met-Leu-AMC
Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease, releasing the fluorescent AMC molecule.
General Experimental Workflow for Protease Assay
Caption: A generalized workflow for conducting a protease assay using this compound.
References
- 1. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 5. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
An In-depth Technical Guide to H-Met-Leu-AMC TFA: A Fluorogenic Substrate for Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt). This fluorogenic substrate is a valuable tool for the sensitive detection of aminopeptidase activity, with particular relevance to leucine aminopeptidases, which are implicated in a variety of physiological and pathological processes.
Core Chemical Properties
This compound is a synthetic peptide derivative that serves as a substrate for various aminopeptidases. Its utility in biochemical assays stems from the fluorophore 7-amino-4-methylcoumarin (AMC), which is conjugated to the dipeptide Met-Leu via an amide bond. Enzymatic cleavage of this bond by an aminopeptidase releases the highly fluorescent AMC molecule, allowing for the quantification of enzyme activity. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility in appropriate solvents.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1926163-55-4 | [1] |
| Molecular Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ | [1] |
| Molecular Weight | 533.56 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, dichloromethane, and chloroform. Insoluble in water. | [1][3][4] |
| Storage Conditions | Store at -20°C, protected from light. For long-term storage, keep at <-15°C in a well-closed container. | [1][5] |
| Purity | Typically ≥90% to ≥98% | [4][6] |
Spectroscopic Properties of the Released Fluorophore (AMC)
The enzymatic activity on this compound is quantified by measuring the fluorescence of the released 7-amino-4-methylcoumarin (AMC).
| Property | Value | Source(s) |
| Excitation Wavelength (λex) | 340-380 nm | [2][4][6] |
| Emission Wavelength (λem) | 440-460 nm | [2][4][6] |
| Molar Extinction Coefficient (ε) of AMC | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ (in EtOH) | [2] |
Experimental Protocols
The following is a generalized protocol for a leucine aminopeptidase (LAP) activity assay using a fluorogenic AMC substrate like this compound. This protocol may require optimization depending on the specific enzyme source and experimental conditions.
Reagent Preparation
-
Assay Buffer: A common buffer is 0.1 M Tris-HCl or 0.1 M sodium phosphate, pH 7.5 - 8.0. The optimal pH should be determined for the specific aminopeptidase being studied.[7]
-
Substrate Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store this stock solution at -20°C, protected from light. The solution may be stable for up to two months when stored properly.[8]
-
Substrate Working Solution: Immediately before use, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).[7]
-
Enzyme Solution: Prepare the enzyme solution (e.g., cell lysate, tissue homogenate, or purified enzyme) in cold assay buffer. Keep the enzyme solution on ice.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.[8]
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 0.5 nmol/well).[8]
Assay Procedure
-
Sample Preparation:
-
For cell cultures (e.g., 1 x 10⁶ cells), homogenize the cells in 100 µL of ice-cold assay buffer.[8]
-
For tissues (e.g., 10 mg), rapidly homogenize in 100 µL of ice-cold assay buffer.[8]
-
Keep the homogenates on ice for 10 minutes.[8]
-
Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[7][8]
-
Collect the supernatant, which contains the enzyme activity.
-
-
Assay Plate Setup:
-
Use a 96-well plate (black plates are recommended for fluorescence assays to minimize background).
-
Add 5-50 µL of the sample (supernatant) to each well.
-
Adjust the total volume in each well to 90 µL with assay buffer.
-
Include a "no enzyme" control well containing only the assay buffer.
-
For the standard curve, add the prepared AMC standard dilutions to separate wells.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to each sample and control well.[8] Do not add the substrate to the AMC standard wells.
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~368 nm and an emission wavelength of ~460 nm.[8]
-
For kinetic assays, record the fluorescence every 30-60 seconds for 30-60 minutes at 37°C.[7]
-
For endpoint assays, incubate the plate at 37°C for a predetermined time and then measure the final fluorescence.
-
Data Analysis
-
Standard Curve: Subtract the fluorescence reading of the blank (0 AMC) from all standard readings and plot the fluorescence intensity versus the amount of AMC (in nmol).
-
Enzyme Activity:
-
For kinetic assays, determine the rate of reaction (Δfluorescence/Δtime) from the linear portion of the curve.
-
For endpoint assays, subtract the fluorescence of the "no enzyme" control from the sample readings.
-
Convert the fluorescence readings to the amount of AMC produced using the standard curve.
-
Calculate the enzyme activity, often expressed in units such as nmol/min or µmol/min per mg of protein.
-
Biological Relevance and Signaling Pathways
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are involved in various cellular processes, including protein maturation, degradation of bioactive peptides, and regulation of signaling pathways. Leucine aminopeptidases, in particular, have been implicated in cancer cell proliferation, invasion, and angiogenesis.
Leucine, the amino acid cleaved by these enzymes from substrates like this compound, is known to be a key regulator of the mTORC1 (mammalian target of rapamycin complex 1) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to cell growth, proliferation, and survival.
Experimental Workflow for Aminopeptidase Assay
Caption: A streamlined workflow for determining aminopeptidase activity using this compound.
Leucine-Mediated Signaling Pathway
References
- 1. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
H-Met-Leu-AMC TFA: An In-depth Technical Guide to its Mechanism of Action and Utility in Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a highly specialized fluorogenic peptide substrate designed for the sensitive and continuous assay of specific protease activities. Its utility in biochemical research and drug discovery stems from its ability to be cleaved by certain proteases, releasing a fluorescent signal that can be readily quantified. This technical guide provides a comprehensive overview of the core mechanism of action of H-Met-Leu-AMC, details on its enzymatic targets, quantitative kinetic data, and standardized experimental protocols for its use.
Core Mechanism of Action
The fundamental principle behind H-Met-Leu-AMC as a fluorogenic substrate lies in the quenching of the 7-amino-4-methylcoumarin (AMC) fluorophore by the attached dipeptide, H-Met-Leu. In its intact form, the substrate is essentially non-fluorescent. Upon enzymatic hydrolysis of the amide bond between the C-terminal Leucine and the AMC moiety, the highly fluorescent AMC molecule is liberated.
The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease under investigation. The excitation and emission maxima for the released AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. The inclusion of trifluoroacetic acid (TFA) as a counter-ion is a remnant of the solid-phase peptide synthesis and purification process, serving to enhance the stability and solubility of the peptide substrate. However, researchers should be aware that high concentrations of TFA can potentially interfere with biological assays by altering pH or interacting with proteins.
Enzymatic Specificity and Applications
The dipeptide sequence, Methionine-Leucine, confers specificity to the substrate, making it a target for certain classes of proteases, particularly aminopeptidases. Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.
Key Enzymatic Targets:
-
M17 Leucyl Aminopeptidases (LAP): This family of metalloproteases exhibits a strong preference for N-terminal hydrophobic residues, with a particular affinity for Leucine. The Plasmodium falciparum M17 leucyl aminopeptidase (PfLAP) is a well-characterized example of an enzyme that efficiently hydrolyzes substrates with N-terminal Leucine.[1][2][3]
-
M1 Family of Aminopeptidases: This family, which includes puromycin-sensitive aminopeptidase (PSA), also demonstrates activity towards peptides with N-terminal hydrophobic amino acids.[4][5] These enzymes are involved in various cellular processes, including protein turnover and the regulation of bioactive peptides.
-
Other Aminopeptidases: Various other aminopeptidases found in different organisms and cellular compartments may also exhibit activity towards H-Met-Leu-AMC, depending on their substrate specificity profiles.
The specific and sensitive nature of this substrate makes it an invaluable tool in:
-
Enzyme Kinetics and Characterization: Determining kinetic parameters such as Km and kcat to understand enzyme efficiency and substrate affinity.
-
High-Throughput Screening (HTS) for Inhibitor Discovery: Screening large compound libraries to identify potential inhibitors of target proteases for drug development.
-
Monitoring Protease Activity in Biological Samples: Quantifying the activity of specific aminopeptidases in cell lysates, tissue homogenates, and other biological fluids.
Quantitative Data Presentation
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| H-Leu-NHMec | PfLAP | 15.6 ± 2.1 | 10.8 ± 0.4 | 692,308 |
| H-Met-NHMec | PfLAP | 118.0 ± 29.5 | 1.8 ± 0.2 | 15,254 |
| H-Phe-NHMec | PfLAP | 24.3 ± 4.9 | 1.2 ± 0.1 | 49,383 |
| H-Tyr-NHMec | PfLAP | 30.8 ± 6.2 | 0.9 ± 0.1 | 29,221 |
Data sourced from Stack et al. (2007). Kinetic assays were performed in the presence of 1 mM Co(II). NHMec (7-amido-4-methylcoumarin) is synonymous with AMC.
Experimental Protocols
The following provides a detailed methodology for a typical enzyme assay using an AMC-based fluorogenic substrate, adapted from established protocols for M17 leucyl aminopeptidase.[2]
1. Materials and Reagents:
-
This compound substrate
-
Purified target enzyme (e.g., M17 leucyl aminopeptidase)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Activator Solution (if required for the specific enzyme): e.g., 1 mM CoCl₂ or MnCl₂ in assay buffer
-
Inhibitor compounds (for inhibition assays) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM). Store in small aliquots at -20°C or -80°C, protected from light.
-
Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentrations in the assay buffer. For kinetic analysis, a range of concentrations bracketing the expected Km value should be prepared.
3. Assay Procedure:
-
Plate Setup: To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Activator Solution (if applicable)
-
Inhibitor or vehicle control (for inhibition assays)
-
Enzyme Solution
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the enzyme and any inhibitors to equilibrate.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the Substrate Working Solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time.
-
Excitation Wavelength: ~355 nm
-
Emission Wavelength: ~450 nm
-
Read Interval: e.g., every 30 or 60 seconds for a duration of 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition assays, calculate the percentage of inhibition relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of H-Met-Leu-AMC cleavage by an aminopeptidase.
Caption: Standard experimental workflow for a protease assay using H-Met-Leu-AMC.
Caption: Role of aminopeptidases in cellular protein turnover pathways.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Characterization of the Plasmodium falciparum M17 leucyl aminopeptidase. A protease involved in amino acid regulation with potential for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of puromycin-sensitive aminopeptidase and polyglutamine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of a puromycin‐insensitive leucyl‐specific aminopeptidase, PILS‐AP - PMC [pmc.ncbi.nlm.nih.gov]
H-Met-Leu-AMC TFA: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of H-Met-Leu-AMC TFA as a fluorogenic substrate. It details its mechanism of action, applications in enzyme kinetics and inhibitor screening, and provides detailed experimental protocols.
Introduction to this compound
H-Methionyl-Leucyl-7-amino-4-methylcoumarin trifluoroacetate salt (this compound) is a fluorogenic substrate primarily utilized for the detection and characterization of aminopeptidases, particularly leucine aminopeptidases (LAPs). This synthetic dipeptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which enables a sensitive and continuous assay for monitoring enzymatic activity. The trifluoroacetate (TFA) salt is a remnant of the solid-phase peptide synthesis and purification process, and its potential effects on experimental outcomes should be considered.
The core of this substrate's utility lies in the enzymatic cleavage of the amide bond between the leucine residue and the AMC fluorophore. Upon hydrolysis by a suitable protease, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes this compound a valuable tool in biochemical and pharmacological research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₉N₃O₄S · C₂HF₃O₂ | [1] |
| Molecular Weight | 533.56 g/mol | [1] |
| CAS Number | 1926163-55-4 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF. | |
| Storage | Store at -20°C, protected from light. |
Mechanism of Action
The fluorogenic activity of this compound is based on the principle of fluorescence quenching and dequenching. In its intact form, the AMC fluorophore is attached to the dipeptide, and its fluorescence is minimal. When an aminopeptidase recognizes and cleaves the peptide bond between the C-terminal leucine and the AMC molecule, the free AMC is liberated. This unquenching of the fluorophore results in a significant increase in fluorescence that can be monitored in real-time.
The general workflow of the enzymatic reaction is depicted below:
Caption: Enzymatic cleavage of H-Met-Leu-AMC.
Enzyme Specificity
This compound is primarily a substrate for leucine aminopeptidases (LAPs) , a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides. While the primary specificity is for leucine at the P1 position, some LAPs exhibit broader substrate specificity.
Notably, research on tomato leucine aminopeptidase-A1 (LAP-A1) has shown that this enzyme preferentially hydrolyzes substrates with N-terminal leucine and methionine.[2][3] This indicates that the methionyl-leucyl sequence of H-Met-Leu-AMC makes it a potentially specific substrate for certain types of LAPs. The broader M17 family of leucine aminopeptidases, to which many LAPs belong, is known to hydrolyze various amino acids at the N-terminus, including Met, Ala, and Arg, in addition to Leu.[4]
Applications in Research and Drug Development
The sensitive and continuous nature of the assay using this compound makes it suitable for a variety of applications:
-
Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for leucine aminopeptidases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of leucine aminopeptidases.
-
Drug Discovery: Characterization of the mechanism of action of novel LAP inhibitors.
-
Diagnostics: Potential for developing diagnostic assays based on the activity of specific aminopeptidases in biological samples.
Quantitative Data
While specific kinetic parameters for this compound are not widely reported, data for the related substrate, Leu-AMC, with various leucine aminopeptidases can provide a useful reference. The presence of the N-terminal methionine may influence the binding affinity and catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Bovine Lens Leucine Aminopeptidase | Leucine-p-nitroanilide | - | 46 | - | pH 7.3, 25°C | [5] |
| Pseudomonas aeruginosa Leucine Aminopeptidase (PaPepA) | Leu-AMC | 170 (fixed) | - | - | pH 8.0, 25°C, with 3 mM MnCl₂ | [6][7] |
| Extracellular Peptidases (White Oak River Estuary Sediments) | Leu-AMC | 36.1 - 1310 | - | - | Environmental Samples | [8] |
Note: The Km value for PaPepA with Leu-AMC was reported as a fixed concentration in the referenced study, not a determined Michaelis constant.
Fluorescence Properties of AMC:
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 340 - 360 | |
| Emission Maximum (λem) | 440 - 460 |
Experimental Protocols
The following provides a detailed methodology for a standard leucine aminopeptidase activity assay using this compound.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM MnCl₂. Leucine aminopeptidases are often metalloenzymes that require divalent cations like Mn²⁺ or Mg²⁺ for optimal activity.[9][10]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C, protected from light.
-
Enzyme Solution: Dilute the leucine aminopeptidase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.
-
Inhibitor Stock Solution (for inhibitor screening): Dissolve the test compounds in 100% DMSO to prepare a stock solution (e.g., 10 mM).
Assay Procedure
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Caption: Experimental workflow for a LAP assay.
-
Plate Setup:
-
To each well of a black, flat-bottom 96-well plate, add 80 µL of assay buffer.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of DMSO.
-
Add 10 µL of the diluted enzyme solution to each well.
-
-
Pre-incubation:
-
Mix the contents of the plate by gentle shaking.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well. The final substrate concentration should be at or below the Km value for accurate kinetic measurements. A typical starting concentration is 10-100 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.[11]
-
Data Analysis
-
Plot the fluorescence intensity versus time for each well.
-
The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.
-
For enzyme kinetics, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC₅₀ value.
Considerations for the TFA Counter-ion
Trifluoroacetic acid (TFA) is a strong acid used in peptide purification. Residual TFA in the lyophilized peptide can lower the pH of the stock solution and, subsequently, the assay buffer. This can potentially affect enzyme activity, as most enzymes have an optimal pH range for their function. While the dilution of the substrate stock in the final assay volume usually mitigates this effect, it is crucial to ensure that the final pH of the assay is maintained at the optimal level for the enzyme being studied. In highly sensitive assays, TFA has been reported to cause ion suppression in mass spectrometry, though its direct and significant interference in standard fluorescence-based enzyme assays is less common.[12]
Signaling Pathways
Leucine aminopeptidases are involved in various cellular processes, and their activity is integrated into complex signaling networks. One well-characterized example is the role of LAP-A in the jasmonic acid (JA) signaling pathway in plants, which is crucial for defense against herbivores and pathogens.
Caption: Role of LAP-A in the Jasmonic Acid Pathway.
In this pathway, wounding or herbivore attack triggers the release of the peptide hormone systemin. Systemin, in turn, activates the biosynthesis of jasmonic acid. JA then induces the expression of a variety of defense-related genes, including Leucine Aminopeptidase-A.[2][10] LAP-A is considered a late wound-response gene and plays a role in modulating the expression of other defense genes, such as proteinase inhibitors, thereby contributing to the overall defense response of the plant.[2][9]
In mammals, LAPs are involved in the processing of peptides for antigen presentation by the major histocompatibility complex (MHC) class I, the processing of bioactive peptides like oxytocin and vasopressin, and vesicle trafficking.[13]
Conclusion
This compound is a valuable and sensitive fluorogenic substrate for the study of leucine aminopeptidases. Its specificity for LAPs that recognize N-terminal methionine and leucine residues, combined with a straightforward and continuous assay format, makes it a powerful tool for enzyme characterization, inhibitor screening, and investigating the role of these proteases in various biological pathways. Careful consideration of experimental conditions, including buffer composition and the potential influence of the TFA counter-ion, will ensure the generation of accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. The Reaction Mechanism of Bovine Lens Leucine Aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LAP - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of leucine aminopeptidase in aged normal and cataractous human lenses and ability of bovine lens LAP to cleave bovine crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 13. researchgate.net [researchgate.net]
understanding H-Met-Leu-AMC TFA for protease assays
An In-Depth Technical Guide to H-Met-Leu-AMC TFA for Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic protease substrate this compound, its application in protease assays, and detailed methodologies for its use.
Core Concepts: Understanding this compound
This compound is a specialized peptide derivative used as a substrate in protease assays to study enzyme activity and inhibition.[1] Its structure consists of a tripeptide (Methionine-Leucine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The Trifluoroacetic acid (TFA) salt form enhances the stability and solubility of the peptide.[1]
The fundamental principle of its use lies in the fluorogenic nature of the AMC group. When conjugated to the peptide, the fluorescence of AMC is quenched. Proteolytic cleavage of the amide bond between the peptide and the AMC moiety releases the free 7-amino-4-methylcoumarin, which is highly fluorescent.[2][3][4] The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.
Mechanism of Action
The enzymatic reaction can be summarized as follows:
H-Met-Leu-AMC (Quenched) + Protease → H-Met-Leu + AMC (Fluorescent)
The fluorescence of the liberated AMC can be monitored in real-time using a spectrofluorometer, with typical excitation and emission wavelengths around 340-380 nm and 440-460 nm, respectively.[2][5][6][7]
Data Presentation
Substrate Properties
| Property | Value | Source |
| Molecular Formula | C16H20N2O3 (for Leu-AMC) | [8] |
| Molecular Weight | 324.8 g/mol (for Leu-AMC hydrochloride) | [5] |
| Excitation Wavelength | 340-380 nm | [2][5][6][7] |
| Emission Wavelength | 440-460 nm | [2][5][6][7] |
| Solubility | Soluble in DMSO and DMF | [5][6] |
| Storage Conditions | Store at -20°C to -80°C, protected from light | [4][6][9] |
Typical Assay Conditions
| Parameter | Recommended Condition | Source |
| pH | 6.0 - 7.5 (enzyme dependent) | [4][10][11] |
| Temperature | 25°C - 37°C (enzyme dependent) | [4][11] |
| Substrate Concentration | 5 µM - 2 mM (enzyme dependent) | [2][11] |
| Buffer | Tris-HCl, HEPES | [4][10][11] |
| Additives | Detergents (e.g., Brij 35) to prevent aggregation | [10][11] |
Experimental Protocols
The following is a generalized protocol for a protease assay using this compound in a 96-well plate format. This protocol may require optimization depending on the specific protease and experimental conditions.
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 0.1 M Tris-HCl) and adjust the pH to the optimal range for the protease of interest (typically pH 6.0-7.5).[10][11]
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[4][6] Store this stock solution at -20°C or -80°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 2X the final assay concentration) using the assay buffer. It is crucial to protect this solution from light.[11]
-
Enzyme Solution: Prepare a solution of the protease in the assay buffer at a concentration that will yield a linear rate of fluorescence increase over the desired time course.
-
(Optional) Inhibitor Solutions: If screening for inhibitors, prepare a series of dilutions of the test compounds in the assay buffer.
Assay Procedure
-
Plate Setup: Add the components to the wells of a clear 96-well plate in the following order:
-
Assay Buffer
-
Enzyme Solution (or buffer for no-enzyme controls)
-
(Optional) Inhibitor Solution (or buffer for no-inhibitor controls)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitors to interact.
-
Initiate Reaction: Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.[5][6][7][10] Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
Data Analysis
-
Standard Curve: To convert the relative fluorescence units (RFU) to the concentration of released AMC, a standard curve should be prepared using known concentrations of free 7-amino-4-methylcoumarin.
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line (RFU/min) is proportional to the enzyme activity.
-
Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.
-
Inhibitor Potency: For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease.
Caption: General workflow for a protease assay using H-Met-Leu-AMC.
Caption: A generic signaling pathway where a protease may be studied.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Z-Leu-Leu-Leu-AMC (Proteasome Substrate 1, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. Bot Detection [iris-biotech.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.org [static.igem.org]
The Role of H-Met-Leu-AMC TFA in Enzyme Activity Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate H-Met-Leu-AMC TFA, its application in enzyme activity studies, and detailed protocols for its use. We will delve into the core principles of fluorogenic enzyme assays, data interpretation, and the significance of this substrate in drug discovery and development.
Introduction to this compound
This compound is a specialized peptide derivative designed as a fluorogenic substrate for monitoring the activity of certain proteases, particularly aminopeptidases.[1] Its chemical structure consists of a dipeptide, Methionyl-Leucine, conjugated to 7-amino-4-methylcoumarin (AMC) with a trifluoroacetic acid (TFA) salt. The TFA salt enhances the compound's stability and solubility in aqueous buffers, making it well-suited for biochemical assays.[1]
The core utility of this compound lies in its ability to act as a sensitive probe for enzyme activity.[1] In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the Leucine residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescent signal allows for real-time monitoring and quantification of enzyme kinetics.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ |
| Molecular Weight | 533.56 g/mol |
| CAS Number | 1926163-55-4 |
Principle of the Fluorogenic Assay
The enzymatic assay using this compound is based on the principle of fluorescence dequenching upon substrate hydrolysis. The workflow and underlying mechanism are straightforward, providing a robust method for studying enzyme kinetics and inhibition.
Caption: Workflow of the this compound fluorogenic enzyme assay.
Target Enzymes and Signaling Pathways
This compound is primarily a substrate for exopeptidases that cleave N-terminal amino acids, with a preference for Leucine at the P1 position. This makes it a valuable tool for studying various aminopeptidases, such as Leucine Aminopeptidases (LAPs), which are involved in numerous physiological and pathological processes.
Leucine aminopeptidases, including those from the M17 family, play critical roles in protein degradation, peptide metabolism, and antigen presentation. Their dysregulation has been implicated in cancer, infectious diseases, and immune disorders. Therefore, the identification of inhibitors for these enzymes is an active area of drug discovery.
Caption: Simplified signaling pathway involving Leucine Aminopeptidase (LAP).
Experimental Protocols
The following protocols are adapted from established methods for aminopeptidase activity assays using similar fluorogenic substrates. Researchers should optimize these protocols for their specific enzyme and experimental conditions.
Materials and Reagents
-
This compound
-
Purified aminopeptidase or cell lysate containing the enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Enzyme activators (if required, e.g., MnCl₂ or MgCl₂)
-
DMSO for substrate stock solution
-
96-well black microplates (clear bottom optional)
-
Fluorescence microplate reader
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme or cell lysate in cold Assay Buffer to the desired concentration. Keep on ice until use.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme of interest. For metalloaminopeptidases, this may include metal ions like MnCl₂.
Enzyme Activity Assay Protocol
-
Prepare the reaction mixture: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme activators (if any)
-
Enzyme working solution
-
-
Pre-incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the this compound substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, typically ranging from 10 µM to 200 µM.
-
Monitor fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Excitation Wavelength: 340-360 nm
-
Emission Wavelength: 440-460 nm
-
-
Controls: Include the following controls in your experiment:
-
No-enzyme control: Substrate and buffer only, to measure background fluorescence.
-
No-substrate control: Enzyme and buffer only, to account for any intrinsic fluorescence of the enzyme preparation.
-
Caption: A step-by-step workflow for a typical enzyme activity assay.
Enzyme Inhibition Assay Protocol
To screen for enzyme inhibitors, the protocol is modified to include an incubation step with the test compounds.
-
Follow steps 1 and 2 of the enzyme activity assay protocol.
-
Add inhibitor: Add the test compounds at various concentrations to the wells containing the enzyme and buffer.
-
Incubate with inhibitor: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.
-
Initiate and monitor the reaction: Proceed with steps 3 and 4 of the enzyme activity assay protocol.
-
Calculate IC₅₀: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation and Analysis
The primary data obtained from the kinetic assay is the rate of fluorescence increase over time, which corresponds to the initial velocity (v₀) of the reaction.
Determination of Michaelis-Menten Kinetics
To determine the kinetic parameters Kₘ and Vₘₐₓ, perform the enzyme activity assay with varying concentrations of this compound.
Table 1: Example Data for Michaelis-Menten Analysis
| Substrate [S] (µM) | Initial Velocity (v₀) (RFU/min) |
| 10 | 150 |
| 20 | 280 |
| 40 | 450 |
| 80 | 600 |
| 160 | 700 |
| 320 | 740 |
Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to obtain Kₘ and Vₘₐₓ.
Determination of Inhibitor Potency (IC₅₀)
For inhibition assays, plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
Table 2: Example Data for IC₅₀ Determination
| Inhibitor [I] (nM) | % Inhibition |
| 1 | 5 |
| 10 | 20 |
| 100 | 48 |
| 1000 | 85 |
| 10000 | 98 |
Fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is a valuable and sensitive tool for the study of aminopeptidase activity. Its use in a well-designed fluorogenic assay can provide crucial insights into enzyme kinetics, substrate specificity, and the identification of novel inhibitors. The detailed protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their work, ultimately contributing to a deeper understanding of enzyme function and the development of new therapeutic agents.
References
The Core Principle of Fluorescence in H-Met-Leu-AMC TFA Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Fundamental Principle: Fluorescence De-quenching
The utility of H-Met-Leu-AMC as a fluorogenic substrate is rooted in the principle of fluorescence quenching and de-quenching . The core fluorophore, 7-amino-4-methylcoumarin (AMC) , is weakly fluorescent when its amino group is part of an amide bond within a peptide.[1] This is a form of static quenching where the electronic conjugation of the fluorophore is altered, reducing its ability to fluoresce upon excitation.[2]
The assay is designed to detect the activity of specific proteases, most notably aminopeptidases , which cleave peptide bonds at the N-terminus of a peptide. In the case of H-Met-Leu-AMC, an aminopeptidase would cleave the bond between the leucine residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent.[1] The increase in fluorescence intensity is directly proportional to the amount of free AMC generated and, therefore, to the enzymatic activity.
The liberated AMC molecule exhibits a significant increase in fluorescence and a shift in its optimal excitation and emission wavelengths.[1][3]
Key Optical Properties:
| State of AMC | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence |
| Peptide-conjugated AMC | ~330-360 | ~390-430 | Low / Quenched |
| Free AMC | ~340-380 | ~440-460 | High / Fluorescent |
Table 1: A summary of the typical optical properties of AMC in its conjugated and free forms. These values can vary slightly depending on the specific peptide and buffer conditions.
The Role of H-Met-Leu-AMC TFA Components
-
H-Met-Leu (Methionyl-Leucine): This dipeptide portion of the substrate provides the specificity for the target enzyme. Aminopeptidases exhibit substrate preferences, and the Met-Leu sequence is designed to be recognized and cleaved by a particular subset of these enzymes.
-
AMC (7-amino-4-methylcoumarin): As detailed above, AMC is the fluorogenic reporter group. Its covalent linkage to the dipeptide renders it quenched, and its release upon enzymatic cleavage provides the fluorescent signal.
-
TFA (Trifluoroacetic Acid): TFA is a strong acid commonly used in the solid-phase synthesis and subsequent HPLC purification of peptides.[2][1][4] It forms a salt with the peptide, specifically with positively charged groups like the N-terminal amino group and the side chains of basic amino acids. For H-Met-Leu-AMC, the TFA is present as a counter-ion. While TFA is generally considered not to interfere with many in vitro enzymatic assays at low concentrations, it can be a concern in cellular assays where it might affect cell viability or proliferation.[2][1] For in vitro enzyme kinetic studies, it is a standard component of the commercially supplied peptide and its presence is factored into the experimental setup.
Visualizing the Assay Principle and Workflow
The following diagrams, generated using Graphviz, illustrate the core concepts of the this compound assay.
References
H-Met-Leu-AMC TFA: An In-depth Technical Guide for Detecting Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate H-Met-Leu-AMC TFA, its application in detecting enzyme activity, and detailed protocols for its use. While specific kinetic data for H-Met-Leu-AMC is not widely published, this document draws upon established principles of similar aminocumarin-based substrates to provide a robust framework for its application in research and drug development.
Introduction to this compound
This compound is a dipeptide-based fluorogenic substrate used for the detection of protease activity. The molecule consists of the dipeptide Methionyl-Leucine covalently linked to 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt form enhances the stability and solubility of the peptide substrate.[1]
The principle of detection relies on the enzymatic cleavage of the amide bond between the C-terminal leucine residue and the AMC fluorophore. In its intact state, the substrate is non-fluorescent. Upon enzymatic hydrolysis, the free AMC is released, which exhibits strong fluorescence, providing a direct measure of enzyme activity.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ |
| Molecular Weight | 533.56 g/mol |
| CAS Number | 1926163-55-4 |
| Excitation Wavelength (for free AMC) | 340-360 nm |
| Emission Wavelength (for free AMC) | 440-460 nm |
| Storage | Store at < -15°C |
Principle of Fluorogenic Assay
The enzymatic reaction and subsequent fluorescence detection can be visualized as a straightforward process.
Target Enzyme Class: Aminopeptidases
Substrates with a terminal leucine linked to AMC are classic substrates for aminopeptidases.[2][3] The dipeptide structure of H-Met-Leu-AMC suggests it is a substrate for an exopeptidase that cleaves dipeptides from the N-terminus of proteins or larger peptides. A key enzyme in this class is Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).
ERAP1 and its Role in Antigen Presentation
ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the adaptive immune response by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][4] This process is essential for the presentation of antigens to CD8+ T-cells.[1][5] The involvement of ERAP1 in this pathway makes it a significant target for research in immunology, infectious disease, and oncology.
References
- 1. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]
- 2. ubpbio.com [ubpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
H-Met-Leu-AMC TFA: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt) is a fluorogenic peptide substrate utilized in the study of protease activity. The covalent attachment of the fluorescent aminomethylcoumarin (AMC) group to the dipeptide Met-Leu allows for a sensitive assay, where enzymatic cleavage releases the fluorophore, resulting in a measurable increase in fluorescence. Understanding the solubility and stability of this reagent is critical for generating reliable and reproducible data in experimental settings.
This technical guide provides an in-depth overview of the solubility and stability of this compound, including general handling procedures, and protocols for experimental determination of these properties.
Core Properties
| Property | Value | Source |
| CAS Number | 1926163-55-4 | --INVALID-LINK--[1] |
| Molecular Formula | C21H29N3O4S·C2HF3O2 | --INVALID-LINK--[1] |
| Molecular Weight | 533.57 g/mol | --INVALID-LINK-- |
Solubility Profile
One supplier indicates that this compound is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water.[1] The presence of the hydrophobic methionine and leucine residues, coupled with the bulky AMC group, contributes to its poor aqueous solubility. The trifluoroacetate (TFA) counterion, a remnant of the peptide synthesis and purification process, can also influence the solubility characteristics of the peptide.[2]
For comparison, the related compound H-Leu-AMC HCl is reported to have the following solubility:
| Solvent | Solubility |
| DMF (Dimethylformamide) | 25 mg/mL |
| DMSO (Dimethyl sulfoxide) | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data for H-Leu-AMC HCl from multiple suppliers.[3][4][5]
It is reasonable to expect that this compound will also exhibit good solubility in polar aprotic solvents like DMSO and DMF.
General Recommendations for Solubilization
-
Start with a small amount: Before dissolving the entire stock of the peptide, it is prudent to test the solubility of a small aliquot.
-
Use an appropriate solvent: Based on available information and the hydrophobic nature of the peptide, DMSO or DMF are recommended as initial solvents.
-
Sonication: To aid dissolution, brief sonication can be employed.[6]
-
Gentle Warming: Gentle warming of the solution may also help to dissolve the peptide.[5]
Stability
The stability of this compound is crucial for its effective use as a substrate. Degradation of the peptide can lead to a loss of activity and inaccurate experimental results.
Storage Recommendations
There is some variation in storage recommendations from suppliers, with some suggesting 2-8°C and others <-15°C.[1] For long-term storage, it is generally advisable to store the lyophilized powder at -20°C or below, protected from light and moisture.[7]
Once in solution, especially in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][7]
Factors Affecting Stability
-
Temperature: Higher temperatures will accelerate the degradation of the peptide. Solutions should be kept on ice during experimental use.
-
pH: The stability of the peptide bond can be pH-dependent. While specific data for this compound is unavailable, a study on other fluorogenic peptide substrates showed variations in stability across a pH range of 2 to 13.[8]
-
Light: The AMC fluorophore is light-sensitive. Both the solid compound and solutions should be protected from light to prevent photobleaching.
-
Oxidation: The methionine residue in the peptide is susceptible to oxidation, which can affect its interaction with proteases. It is recommended to use oxygen-free solvents for reconstitution where possible.[9]
-
TFA Salt: The TFA counterion can sometimes affect the stability and biological activity of peptides.[7][10][11]
Experimental Protocols
The following are general protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Caption: Workflow for determining peptide solubility.
Protocol for Stability Assessment (in Solution)
This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the stability of this compound in solution over time.
Caption: Workflow for assessing peptide stability in solution using RP-HPLC.
Signaling Pathway and Experimental Workflow Visualization
The primary application of this compound is in enzymatic assays. The logical workflow of such an assay is depicted below.
Caption: Logical workflow of a protease assay using this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, a comprehensive understanding can be built from available supplier information, general principles of peptide chemistry, and data from analogous compounds. For optimal results, it is recommended that researchers perform in-house solubility and stability tests under their specific experimental conditions. The protocols and information provided in this guide serve as a valuable resource for the effective use of this compound in protease research and drug development.
References
- 1. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. H-LEU-AMC HCL | 62480-44-8 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omizzur.com [omizzur.com]
Methodological & Application
Application Notes and Protocols for H-Met-Leu-AMC TFA Assay in Aminopeptidase N (APN/CD13) Activity Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1][2] This enzyme is involved in the final stages of peptide digestion by cleaving neutral amino acids from the N-terminus of peptides.[1] APN is widely expressed in various tissues and cell types and has been implicated in cancer progression, angiogenesis, and cell migration, making it a significant target for drug development and clinical research.[3][4]
The H-Met-Leu-AMC TFA (L-Methionyl-L-Leucine-7-amido-4-methylcoumarin trifluoroacetate) assay provides a sensitive and continuous method for measuring the enzymatic activity of Aminopeptidase N. The substrate consists of a dipeptide (Met-Leu) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond between the dipeptide and AMC by APN, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored over time to determine the enzyme's activity.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the substrate by Aminopeptidase N. The non-fluorescent substrate is cleaved by the enzyme, releasing the fluorescent AMC molecule. The rate of AMC release is directly proportional to the enzyme activity and can be quantified using a fluorometer.
Data Presentation
Enzyme Kinetics
| Substrate | Enzyme | Km (µM) | Vmax (µM/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| KPAGLLGC | MMP-2 | 120 ± 20 | 3.0 ± 0.2 | 3.0 ± 0.2 | 2.4 ± 0.1 x 10⁴ |
| KPAGLLGC | MMP-9 | 150 ± 30 | 2.5 ± 0.3 | 2.5 ± 0.3 | 1.7 ± 0.2 x 10⁴ |
Note: This data is for a different peptide substrate and proteases and serves as an illustrative example.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human Aminopeptidase N (APN/CD13)
-
Assay Buffer: 100 mM HEPES, 50 mM KCl, pH 8.0
-
Inhibitor (e.g., Bestatin, Actinonin)
-
96-well black microplates, preferably with a clear bottom
-
Fluorometer capable of excitation at 340-360 nm and emission at 440-460 nm
-
Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Protect from light and store at -20°C.
-
Prepare a stock solution of the inhibitor (e.g., Bestatin) in DMSO.
-
Dilute the recombinant Aminopeptidase N to the desired concentration in Assay Buffer. Keep on ice.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
-
Enzyme Assay:
-
To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Inhibitor or vehicle control (DMSO)
-
Enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a pre-warmed fluorometer.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
Use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[6]
-
Include appropriate controls:
-
No-enzyme control: Substrate and buffer only, to measure background fluorescence.
-
No-substrate control: Enzyme and buffer only, to measure any intrinsic fluorescence of the enzyme preparation.
-
Positive control: Enzyme and substrate without inhibitor.
-
Inhibitor control: Enzyme, substrate, and inhibitor.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial velocity (rate) of the reaction is determined from the linear portion of the curve.
-
Enzyme activity can be calculated using a standard curve of free AMC.
-
For inhibitor studies, calculate the percent inhibition relative to the positive control.
-
Mandatory Visualizations
References
- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. [PDF] Aminopeptidase N is a receptor for tumor-homing peptides and a target for inhibiting angiogenesis. | Semantic Scholar [semanticscholar.org]
- 4. Molecular Imaging of Aminopeptidase N in Cancer and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for H-Met-Leu-AMC TFA in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. This application note provides a detailed overview of its mechanism of action, key applications, and comprehensive protocols for its use in fluorescence-based enzyme assays. While direct kinetic data for this compound is not extensively documented in publicly available literature, this document infers its utility based on the well-characterized analog, L-Leucine-7-amino-4-methylcoumarin (Leu-AMC), a known substrate for leucine aminopeptidase (LAP).[1][2][3] This substrate is particularly useful for screening for inhibitors of aminopeptidases and for studying enzyme kinetics.
The principle of the assay is based on the enzymatic cleavage of the amide bond between the dipeptide (Met-Leu) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is essentially non-fluorescent. Upon hydrolysis by an aminopeptidase, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.
Mechanism of Action
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide-AMC bond by an aminopeptidase. The enzyme recognizes and cleaves the substrate at the N-terminus, releasing the Met-Leu dipeptide and the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions.
Caption: Enzymatic cleavage of H-Met-Leu-AMC by an aminopeptidase.
Applications
-
Enzyme Activity Assays: Quantifying the activity of aminopeptidases in purified enzyme preparations, cell lysates, and other biological samples.
-
High-Throughput Screening (HTS) for Inhibitors: Screening compound libraries to identify potential inhibitors of specific aminopeptidases for drug discovery.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize enzyme-substrate interactions.
-
Protease Specificity Profiling: Investigating the substrate specificity of newly discovered or characterized proteases.
Quantitative Data Summary
While specific kinetic parameters for this compound are not readily found in the literature, the following tables provide typical values for related AMC substrates and the spectral properties of the liberated AMC fluorophore. Researchers should determine the specific kinetic constants for their enzyme of interest and this compound experimentally.
Table 1: Physicochemical and Spectral Properties
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₉N₃O₄S · C₂HF₃O₂ | [4] |
| Molecular Weight | 533.56 g/mol | [4] |
| Excitation Wavelength (λex) of free AMC | 340-380 nm | [1] |
| Emission Wavelength (λem) of free AMC | 440-460 nm | [1] |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) | |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Example Kinetic Parameters (for Leucine Aminopeptidase with Leu-AMC)
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (relative units) | k꜀ₐₜ (s⁻¹) | Reference |
| Leucine Aminopeptidase | Leu-AMC | Value to be determined experimentally | Value to be determined experimentally | Value to be determined experimentally | |
| Example: Porcine Kidney LAP | Leu-p-nitroanilide | ~1000 | N/A | N/A | |
| Example: Trypanosoma cruzi M17-LAP | Leu-AMC | ~50 | N/A | N/A | [1] |
Note: The values in this table are for illustrative purposes and will vary depending on the specific enzyme, substrate, and assay conditions. It is essential to perform kinetic analysis for the specific enzyme and this compound being investigated.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: A common buffer for aminopeptidase assays is 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the specific enzyme, so it is recommended to perform a pH profile experiment.
-
Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare the enzyme solution in assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Positive Control: A purified, active aminopeptidase known to cleave Leu or Met residues.
-
Negative Control: Assay buffer without the enzyme.
-
AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of the product, a standard curve of free AMC is required. Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. From this stock, prepare a series of dilutions in the assay buffer (e.g., 0-100 µM).
Enzyme Activity Assay Protocol
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
-
Prepare the reaction plate:
-
Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add 10 µL of the enzyme solution to the sample wells.
-
Add 10 µL of assay buffer to the negative control wells.
-
Add 10 µL of a known inhibitor (if applicable) to the inhibitor control wells.
-
-
Prepare the substrate working solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration. For a typical assay, a final substrate concentration of 10-100 µM is a good starting point. The optimal concentration should be determined and should ideally be at or above the Kₘ value for kinetic studies.
-
Initiate the reaction: Add 40 µL of the substrate working solution to each well to bring the total volume to 100 µL. Mix gently by pipetting.
-
Incubate and measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Data collection: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. The exact optimal wavelengths should be determined for your specific instrument and assay conditions.
-
Data analysis:
-
Plot the fluorescence intensity (RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Subtract the rate of the negative control (substrate auto-hydrolysis) from the rates of the sample wells.
-
Use the AMC standard curve to convert the V₀ from RFU/min to pmol/min.
-
Caption: General workflow for an aminopeptidase fluorescence assay.
Protocol for Determining Kₘ and Vₘₐₓ
-
Follow the enzyme activity assay protocol as described above.
-
Vary the concentration of the this compound substrate over a wide range (e.g., from 0.1 x Kₘ to 10 x Kₘ). A good starting range would be from 1 µM to 200 µM.
-
Keep the enzyme concentration constant and in a range that ensures initial velocity conditions are met.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
V = (Vₘₐₓ * [S]) / (Kₘ + [S])
Logical Relationships in Assay Development
The successful implementation of this assay relies on the careful optimization of several parameters. The following diagram illustrates the logical relationships between key experimental variables.
Caption: Key parameters for optimizing an enzyme-catalyzed fluorescence assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Substrate auto-hydrolysis- Contaminated reagents- Impure enzyme preparation | - Run a no-enzyme control and subtract the background- Use fresh, high-purity reagents- Further purify the enzyme |
| No or Low Signal | - Inactive enzyme- Incorrect buffer pH or composition- Incorrect wavelength settings- Substrate not suitable for the enzyme | - Use a fresh enzyme preparation or a positive control- Optimize the assay buffer and pH- Confirm the excitation and emission wavelengths for AMC- Test a different substrate |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time- Optimize buffer conditions for enzyme stability- Dilute the enzyme and/or reduce the reaction time |
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of aminopeptidase activity. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can effectively utilize this fluorogenic substrate for a variety of applications, including enzyme characterization and inhibitor screening. The provided diagrams and tables serve as a comprehensive guide for both novice and experienced users in the fields of biochemistry and drug discovery.
References
Application Notes and Protocols: Preparation of H-Met-Leu-AMC TFA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt) is a specialized fluorogenic peptide substrate designed for the sensitive detection of protease activity in biochemical assays.[1] Its utility lies in the covalent linkage of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) to the dipeptide Met-Leu via an amide bond. In the presence of a specific protease that recognizes and cleaves this bond, the free AMC molecule is released. This cleavage event liberates the fluorophore from a quenched state, resulting in a significant increase in fluorescence intensity. The rate of AMC release is directly proportional to the enzyme's activity, which can be quantified using a fluorometer.[2][3]
The proper preparation of a concentrated stock solution is a critical first step for ensuring accuracy, reproducibility, and reliability in experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1926163-55-4 | [1][4] |
| Molecular Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ | [1][4] |
| Molecular Weight | 533.57 g/mol | [1][4] |
| Appearance | Solid / Powder | |
| Excitation Wavelength (Free AMC) | 340-380 nm | [2][3][5] |
| Emission Wavelength (Free AMC) | 440-460 nm | [2][3][5] |
Stock Solution Preparation
To ensure accurate and reproducible results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the desired aqueous assay buffer. This compound is generally insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4]
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Stock Solution Calculation Table
The following table provides the mass of this compound required to prepare a 10 mM stock solution in DMSO for several common volumes.
| Desired Stock Volume | Mass of this compound (MW = 533.57) |
| 100 µL | 0.53 mg |
| 500 µL | 2.67 mg |
| 1 mL | 5.34 mg |
| 5 mL | 26.68 mg |
Calculation Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
3.3. Experimental Protocol: Preparing a 10 mM Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh the required mass of this compound (e.g., 5.34 mg for 1 mL of stock) in a suitable container. To minimize handling of the powder, it is often easier to add the solvent directly to the manufacturer's vial if the amount is pre-weighed.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be observed. If needed, gentle warming or brief sonication can aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.[4][6] When stored properly, the DMSO stock solution should be stable for several months.[7][8] Always protect the solution from light.
Application Workflow: General Protease Assay
The prepared this compound stock solution is typically used in a fluorometric assay to measure protease activity. The general workflow involves diluting the stock solution into an assay buffer to a final working concentration, adding the enzyme source (e.g., cell lysate, purified protein), and monitoring the increase in fluorescence over time.
Figure 1. General workflow for a protease assay using a fluorogenic AMC substrate.
Safety and Handling
-
Handle this compound in accordance with standard laboratory safety procedures.
-
The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wear appropriate personal protective equipment at all times.
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Z-Leu-Leu-Leu-AMC (Proteasome Substrate 1, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 5. biosynth.com [biosynth.com]
- 6. H-LEU-AMC HCL | 62480-44-8 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Leucine Aminopeptidase Activity Assay using H-Met-Leu-AMC TFA
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Leucine aminopeptidases (LAPs) are a group of exopeptidases that catalyze the removal of leucine residues from the N-terminus of proteins and peptides.[1][2][3] These enzymes are crucial in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation.[4][5] Dysregulation of LAP activity has been implicated in several pathologies, most notably in cancer, where it is associated with tumor cell proliferation, invasion, and angiogenesis.[1][2][6] This makes LAPs attractive targets for drug discovery and potential biomarkers for disease diagnosis and prognosis.
The H-Met-Leu-AMC TFA (L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate salt) assay is a highly sensitive and specific method for measuring leucine aminopeptidase activity. This fluorogenic assay provides a continuous and straightforward way to quantify LAP activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations.
Principle of the Assay
The assay utilizes the fluorogenic substrate L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin (H-Met-Leu-AMC). In its intact form, the substrate is non-fluorescent. Leucine aminopeptidase cleaves the bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore. The release of free AMC results in a significant increase in fluorescence intensity, which can be measured using a fluorescence microplate reader. The rate of fluorescence increase is directly proportional to the LAP activity in the sample. The trifluoroacetic acid (TFA) is typically present as a counter-ion to the peptide substrate, ensuring its stability as a salt.
dot
Applications in Research and Drug Development
-
Cancer Research: Elevated LAP activity is observed in various cancers and is linked to tumor progression and metastasis.[1][6][7] This assay can be used to study the role of LAPs in cancer biology and to evaluate the efficacy of anti-cancer therapies targeting these enzymes.
-
Drug Discovery: The H-Met-Leu-AMC assay is well-suited for high-throughput screening (HTS) of potential LAP inhibitors.[2] Its sensitivity and simple workflow make it ideal for screening large compound libraries to identify novel therapeutic agents.
-
Enzyme Kinetics: This assay can be employed to determine key kinetic parameters of LAPs, such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into enzyme-substrate interactions and catalytic mechanisms.
-
Biomarker Discovery: Investigating LAP activity in clinical samples may lead to the discovery of new biomarkers for diagnosing and monitoring diseases.
Experimental Protocols
This section provides a detailed methodology for determining leucine aminopeptidase activity using the this compound assay.
Materials and Reagents
-
This compound salt (Substrate)
-
Dimethyl sulfoxide (DMSO) for substrate reconstitution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified Leucine Aminopeptidase (Positive Control)
-
LAP Inhibitor (e.g., Bestatin) (Optional, for inhibition studies)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.[8]
-
Cell lysates or tissue homogenates
-
7-amino-4-methylcoumarin (AMC) (for standard curve)
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Reconstitute the this compound salt in DMSO to a final concentration of 10 mM. Mix thoroughly until the substrate is completely dissolved. Store the stock solution in aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH for LAP activity is typically between 7.0 and 8.5.[9]
-
Working Substrate Solution (100 µM): On the day of the experiment, dilute the 10 mM substrate stock solution 1:100 in Assay Buffer to a final concentration of 100 µM.
-
AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of AMC in DMSO.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5 µM). This will be used to convert the relative fluorescence units (RFU) to the amount of product formed.
Sample Preparation
-
Cell Lysates: Culture cells to the desired density. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Tissue Homogenates: Homogenize fresh or frozen tissue samples in a suitable homogenization buffer on ice. Centrifuge the homogenate to remove insoluble material and collect the supernatant. Determine the protein concentration of the supernatant.
Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Sample Addition: Add 20 µL of the cell lysate or tissue homogenate to the appropriate wells. For a positive control, add a known amount of purified LAP. For a negative control (blank), add 20 µL of the lysis/homogenization buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the samples to reach the assay temperature.
-
Initiate Reaction: Add 30 µL of the 100 µM working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. Determine the linear equation of the curve (y = mx + c).
-
Calculate LAP Activity:
-
For each sample and control, determine the rate of the reaction (ΔRFU/Δtime) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of each sample to correct for background fluorescence.
-
Use the standard curve equation to convert the corrected rate (in RFU/min) to the amount of AMC produced per minute (in µmol/min).
-
Normalize the activity to the amount of protein in each sample (e.g., µmol/min/mg of protein).
-
One unit of leucine aminopeptidase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified assay conditions.
dot
Data Presentation
The following table summarizes representative quantitative data for leucine aminopeptidase activity and inhibition.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |
| Km | 25.5 µM | Porcine Kidney LAP | Leu-AMC | pH 8.0, 37°C | Fustier et al. |
| Vmax | 1.25 µmol/min/mg | Porcine Kidney LAP | Leu-AMC | pH 8.0, 37°C | Fustier et al. |
| IC50 (Bestatin) | 0.2 µM | Porcine Kidney LAP | Leu-AMC | pH 8.0, 37°C | Fustier et al. |
| Limit of Detection | < 0.1 mU | Recombinant LAP | Leu-AMC | Commercial Kit | [10] |
Signaling Pathway
Leucine aminopeptidases can influence key signaling pathways involved in cancer progression, such as angiogenesis. Adipocyte-derived leucine aminopeptidase (A-LAP), for instance, can degrade Angiotensin II. This degradation reduces the Angiotensin II-mediated induction of Vascular Endothelial Growth Factor (VEGF), a critical promoter of angiogenesis. The PI3K/Akt pathway is a central signaling cascade that can be activated by growth factors and is involved in cell survival and proliferation. The interplay between LAP activity and growth factor signaling pathways highlights the complex role of these enzymes in cancer biology.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine aminopeptidase may contribute to the intrinsic resistance of cancer cells toward cisplatin as revealed by an ultrasensitive fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. abcam.com [abcam.com]
- 5. A highly selective and sensitive chemiluminescent probe for leucine aminopeptidase detection in vitro, in vivo and in human liver cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine aminopeptidase may contribute to the intrinsic resistance of cancer cells toward cisplatin as revealed by an ultrasensitive fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine aminopeptidase 3 promotes migration and invasion of breast cancer cells through upregulation of fascin and matrix metalloproteinases-2/9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
excitation and emission wavelengths for H-Met-Leu-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a highly sensitive fluorogenic substrate designed for the measurement of aminopeptidase activity.[1][2] This peptide derivative is particularly useful for assaying enzymes that cleave neutral amino acids from the N-terminus of peptides and proteins, such as Aminopeptidase N (APN), also known as CD13.[3][4] Upon enzymatic cleavage of the amide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[5][6] The resulting fluorescence can be measured to quantify the enzyme's activity, making this substrate an invaluable tool in drug discovery, enzyme kinetics studies, and biochemical research.[1]
Spectral Properties
The utility of this compound as a fluorogenic substrate is based on the spectral properties of the released 7-amino-4-methylcoumarin (AMC) fluorophore. The intact substrate is largely non-fluorescent, while the free AMC exhibits strong fluorescence.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 340 - 380 |
| Emission Maximum | 440 - 460 |
| Note: Optimal excitation and emission wavelengths may need to be determined empirically for a specific instrument setup.[5][7] |
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent H-Met-Leu-AMC substrate by an aminopeptidase, such as Aminopeptidase N (CD13). This reaction releases the fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity in the sample.
Caption: Enzymatic cleavage of H-Met-Leu-AMC by Aminopeptidase N.
Application: Aminopeptidase N (CD13) Activity Assay
Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease involved in various physiological and pathological processes, including tumor cell invasion, angiogenesis, and signal transduction.[8] Its upregulation in many cancers makes it a significant target for drug development.[9] The following protocol is a general guideline for determining APN/CD13 activity in biological samples using this compound.
Required Materials
-
This compound substrate
-
APN/CD13 positive control (recombinant enzyme or cell lysate known to express APN)
-
APN/CD13 inhibitor (e.g., bestatin or actinonin) for specificity control[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Fluorescence microplate reader
-
Standard (free AMC or AFC) for calibration curve
Experimental Protocol
A typical workflow for an aminopeptidase activity assay is detailed below.
Caption: General workflow for a fluorometric aminopeptidase assay.
1. Sample Preparation:
-
Cell Lysates: Homogenize 1-5 x 10^6 cells in 250 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
-
Tissue Homogenates: Homogenize 25 mg of tissue in 250 µL of ice-cold Assay Buffer. Centrifuge as above and collect the supernatant.
-
Serum: Serum samples can often be used directly. A volume of 2-20 µL per reaction is typically recommended.
2. Standard Curve Preparation:
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Create a 200 µM working solution by diluting the stock with Assay Buffer.
-
Generate a standard curve by adding known amounts of the 200 µM AMC solution to wells of the microplate (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 nmol/well). Adjust the final volume in each well to 100 µL with Assay Buffer.
3. Assay Procedure:
-
Thaw all reagents and keep them on ice.
-
Add 2-20 µL of your sample (lysate or serum) to the desired wells in a 96-well plate.
-
For each sample, prepare parallel wells for controls:
-
Positive Control: A sample known to have APN activity.
-
Negative Control: Assay Buffer only.
-
Inhibitor Control: Sample pre-incubated with a specific APN inhibitor to confirm that the measured activity is from APN.
-
-
Adjust the volume in all wells to 80 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
During incubation, prepare the Substrate Mix by diluting the this compound stock solution to the desired final concentration in Assay Buffer (e.g., prepare a 5X solution to add 20 µL to each 80 µL well).
-
Start the reaction by adding 20 µL of the Substrate Mix to each well, bringing the total volume to 100 µL.
-
Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC (e.g., Ex = 360 nm, Em = 460 nm).
4. Data Analysis:
-
Calculate the rate of the reaction for each well by determining the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Subtract the slope of the negative control from all sample and control readings.
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Use the standard curve to convert the reaction rates (RFU/min) of the samples into nmol/min of AMC produced.
-
The specific activity can be expressed as nmol/min/mg of protein.
Summary of Assay Conditions
| Parameter | Recommended Condition |
| Sample Volume | 2 - 20 µL |
| Final Reaction Volume | 100 µL |
| Incubation Temperature | 37°C |
| Measurement Mode | Kinetic |
| Assay Time | 30 - 60 minutes |
| Excitation Wavelength | ~360 nm |
| Emission Wavelength | ~460 nm |
Signaling Context of Aminopeptidase N (CD13)
APN/CD13 is a multifunctional protein that plays a role in several signaling pathways, particularly in the context of cancer progression. Its enzymatic activity can modulate peptide signals, while the protein itself can act as a receptor, influencing cell adhesion and migration.
Caption: Simplified overview of APN/CD13 functions.
The enzymatic activity of APN/CD13, which is measured by the this compound substrate, is a key function that contributes to these downstream cellular events.[4][8] Therefore, inhibitors of this activity are of significant interest as potential anti-cancer and anti-angiogenic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Met-Leu-AMC | 1009549-31-8 | MML-3236-V | Biosynth [biosynth.com]
- 3. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The moonlighting enzyme CD13: old and new functions to target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Z-Leu-Leu-Leu-AMC (Proteasome Substrate 1, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for High-Throughput Screening with H-Met-Leu-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. This dipeptide substrate is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying inhibitors of specific proteases, most notably Leucine Aminopeptidase (LAP). Upon enzymatic cleavage of the amide bond between the leucine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be measured to determine the rate of the enzymatic reaction, making it an ideal tool for drug discovery and basic research.
Leucine aminopeptidases are a family of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides.[1][2] These enzymes are implicated in a variety of physiological and pathological processes, including tumor cell proliferation, invasion, and angiogenesis.[1][3] Consequently, inhibitors of LAP are of significant interest as potential therapeutic agents.
These application notes provide a comprehensive guide to utilizing this compound in HTS assays, including detailed protocols for assay optimization, inhibitor screening, and data analysis.
Principle of the Assay
The enzymatic assay using this compound is based on the following principle:
Caption: Enzymatic cleavage of this compound by Leucine Aminopeptidase releases the fluorescent AMC molecule.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| This compound | Commercially Available | Varies |
| Recombinant Human Leucine Aminopeptidase 3 (LAP3) | Commercially Available | Varies |
| Tris-HCl | Commercially Available | Varies |
| NaCl | Commercially Available | Varies |
| ZnCl₂ | Commercially Available | Varies |
| Bovine Serum Albumin (BSA) | Commercially Available | Varies |
| Dimethyl Sulfoxide (DMSO) | Commercially Available | Varies |
| 384-well black, flat-bottom plates | Commercially Available | Varies |
| Fluorescence plate reader | e.g., BMG LABTECH, Molecular Devices | Varies |
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
Objective: To determine the concentration of Leucine Aminopeptidase that yields a linear reaction rate and an adequate signal window for HTS.
Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 µM ZnCl₂, 0.01% BSA, pH 8.0.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to a final concentration of 20 µM.
-
Prepare Serial Dilutions of Enzyme: Perform a serial dilution of the Leucine Aminopeptidase stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Set up the Reaction: In a 384-well plate, add 10 µL of each enzyme dilution.
-
Initiate the Reaction: Add 10 µL of the 20 µM working substrate solution to each well. The final substrate concentration will be 10 µM.
-
Incubate and Read Fluorescence: Incubate the plate at 37°C. Measure the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm.
-
Data Analysis: Plot the fluorescence intensity versus time for each enzyme concentration. Determine the initial reaction velocity (V₀) from the linear portion of the curve. Plot V₀ versus enzyme concentration to identify the optimal enzyme concentration that provides a robust and linear response.
Protocol 2: High-Throughput Screening of Inhibitors
Objective: To screen a compound library to identify potential inhibitors of Leucine Aminopeptidase.
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 µM ZnCl₂, 0.01% BSA, pH 8.0.
-
Enzyme Solution: Dilute Leucine Aminopeptidase in Assay Buffer to the predetermined optimal concentration.
-
Substrate Solution: Dilute this compound stock (10 mM in DMSO) in Assay Buffer to a final concentration of 20 µM.
-
Compound Plates: Prepare 384-well plates containing test compounds serially diluted in DMSO.
-
-
Assay Plate Setup:
-
Sample Wells: Add 100 nL of test compound solution (typically at 10 mM in DMSO, for a final assay concentration of 10 µM).
-
Positive Control (No Inhibition): Add 100 nL of DMSO.
-
Negative Control (Full Inhibition): Add 100 nL of a known LAP inhibitor (e.g., Bestatin at a final concentration of 10 µM) or no enzyme.
-
-
Add Enzyme: Add 5 µL of the diluted enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 5 µL of the 20 µM substrate solution to all wells.
-
Incubate and Read Fluorescence: Incubate the plate at 37°C for 30 minutes. Measure the final fluorescence intensity (endpoint reading) using a fluorescence plate reader (Ex: 360-380 nm, Em: 440-460 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))
-
Calculate the Z'-factor to assess the quality of the assay.[4][5][6][7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4] Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Z'-Factor Interpretation: [4][8]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
Protocol 3: IC₅₀ Determination for Hit Compounds
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for compounds identified as "hits" in the primary screen.[9][10][11][12]
Procedure:
-
Prepare Serial Dilutions of Hit Compounds: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Assay Setup: Follow the same procedure as the HTS protocol, adding 100 nL of the serially diluted compounds to the assay wells.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
-
Data Presentation
Table 1: Representative HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Signal to Background (S/B) Ratio | >10 | Robust assay window |
| Z'-Factor | 0.75 | Excellent assay quality |
| Hit Rate | <1% | Manageable number of hits for follow-up |
Table 2: Example IC₅₀ Values for LAP Inhibitors
| Compound | IC₅₀ (µM) |
| Bestatin (Reference Inhibitor) | 0.15 |
| Hit Compound 1 | 2.5 |
| Hit Compound 2 | 8.1 |
Signaling Pathway Context
Leucine aminopeptidases, as extracellular proteases, play a crucial role in modulating the tumor microenvironment.[13][14][15] Their activity can influence cancer progression through several mechanisms, including the degradation of the extracellular matrix (ECM), processing of bioactive peptides, and shedding of cell surface receptors, which in turn affects downstream signaling pathways that control cell proliferation, survival, and migration.[13][15]
Caption: Role of Leucine Aminopeptidase in cancer progression through modulation of the tumor microenvironment.
Conclusion
This compound is a valuable tool for the high-throughput screening of Leucine Aminopeptidase inhibitors. The protocols outlined in these application notes provide a robust framework for assay development, execution of screening campaigns, and characterization of hit compounds. The identification of potent and selective LAP inhibitors has the potential to lead to the development of novel therapeutics for the treatment of cancer and other diseases where this enzyme is dysregulated.
References
- 1. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Extracellular Proteases in Tumor Progression and the Development of Innovative Metal Ion Chelators That Inhibit Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Enzyme Kinetics Using H-Met-Leu-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a highly sensitive fluorogenic substrate designed for the kinetic measurement of specific proteases, primarily leucine aminopeptidases (LAPs). Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides and show a preference for leucine and methionine residues.[1][2] These enzymes are ubiquitous, playing crucial roles in various biological processes, including protein turnover, peptide hormone regulation, and cellular defense mechanisms.[3][4] In drug discovery, this compound serves as a valuable tool for high-throughput screening (HTS) of potential enzyme inhibitors.
The assay principle is based on the enzymatic cleavage of the amide bond between the dipeptide (Met-Leu) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is weakly fluorescent. Upon hydrolysis by the target enzyme, free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored continuously, allowing for a precise determination of enzyme activity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₉N₃O₄S · C₂HF₃O₂ |
| Molecular Weight | 533.56 g/mol [5] |
| Excitation Wavelength | 340-360 nm[6][7] |
| Emission Wavelength | 440-460 nm[6][7] |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[5][6] |
| Storage | Store at -20°C, protected from light.[6] |
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km, Vmax, and kcat for leucine aminopeptidases and other proteases with similar substrate specificity.
-
Drug Discovery: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.[8]
-
Biochemical Research: Studying the activity of specific proteases in complex biological samples like cell lysates and tissue homogenates.
-
Quality Control: Assessing the activity of purified enzyme preparations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway involving a leucine aminopeptidase and a typical experimental workflow for using this compound.
Caption: Plant defense signaling pathway involving Leucine Aminopeptidase-A (LAP-A).
Caption: General experimental workflow for enzyme kinetic analysis.
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂.
-
Note: Leucine aminopeptidases are often metalloenzymes requiring divalent cations like Mn²⁺ for optimal activity.
-
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer (e.g., Tris-HCl or PBS). The final concentration will depend on the enzyme's specific activity and should be determined empirically.
-
Positive Control (Free AMC) for Standard Curve: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of product formed.
II. Enzyme Kinetic Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare a Substrate Dilution Series: Dilute the 10 mM this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM) for Km determination.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted substrate solutions to the appropriate wells.
-
For inhibitor studies, add 10 µL of the inhibitor compound at various concentrations or vehicle (DMSO) for control wells. Adjust the buffer volume to maintain a consistent final reaction volume.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Excitation Wavelength: 350 nm
-
Emission Wavelength: 440 nm
-
Cutoff Filter (if available): 420 nm
-
III. High-Throughput Screening (HTS) Protocol for Inhibitors
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from a library (typically dissolved in DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add the enzyme, diluted in Assay Buffer, to all wells.
-
Incubation: Incubate the plate with the enzyme and compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Substrate Addition: Add this compound (at a concentration close to its Km value) to all wells to initiate the reaction.
-
Fluorescence Reading: After a fixed incubation period (e.g., 30 minutes), read the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence in the compound-treated wells to control wells (containing vehicle) to identify "hits" that significantly reduce enzyme activity.
Data Presentation
Enzyme Kinetics
The initial reaction velocities (V₀) are calculated from the linear portion of the fluorescence versus time plots. A standard curve using free AMC is used to convert RFU/min to moles of product/min. The kinetic parameters are then determined by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
Table 1: Representative Kinetic Parameters for a Leucine Aminopeptidase with this compound
| Parameter | Value |
| Km | 15 µM |
| Vmax | 120 nmol/min/mg |
| kcat | 2.5 s⁻¹ |
| kcat/Km | 1.67 x 10⁵ M⁻¹s⁻¹ |
Note: The values presented are illustrative and may vary depending on the specific enzyme, assay conditions, and purity of the reagents.
Inhibitor Screening
The inhibitory activity is typically expressed as the percent inhibition or as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Example Data for Inhibitor Screening
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 85.2% |
| Cmpd-002 | 10 | 5.1% |
| Cmpd-003 | 10 | 92.7% |
| Cmpd-004 | 10 | 12.5% |
Conclusion
This compound is a versatile and sensitive substrate for the characterization of leucine aminopeptidases and related proteases. The protocols provided herein offer a robust framework for conducting detailed enzyme kinetic studies and for the high-throughput screening of potential inhibitors, making this substrate a valuable asset in both basic research and drug development.
References
- 1. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. Role of the Arabidopsis leucine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ac-Leu-AMC | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Protease Inhibition Assay Using H-Met-Leu-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vitro protease inhibition assays using the fluorogenic substrate H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate). This substrate is particularly useful for assaying the activity of proteases that exhibit a preference for cleaving after leucine and methionine residues, such as Leucine Aminopeptidase (LAP) and Calpains.[1][2][3] The assay is based on the principle of fluorescence resonance energy transfer (FRET), where the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched until it is cleaved from the peptide by the protease. The resulting increase in fluorescence is directly proportional to the protease activity and can be used to screen for and characterize protease inhibitors.
Principle of the Assay
The this compound substrate consists of a dipeptide (Met-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is minimal. Upon enzymatic cleavage of the amide bond between the leucine residue and the AMC moiety by a target protease, the free AMC is released. Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum at approximately 440-460 nm.[4][5] The rate of the increase in fluorescence is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescence signal. This principle allows for the quantitative determination of protease activity and the potency of inhibitory compounds.
Target Proteases
Leucine Aminopeptidase (LAP)
Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides, with a preference for leucine.[3] These enzymes are involved in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation.[6]
Calpain
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. They are involved in a wide array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[7] Dysregulation of calpain activity has been implicated in several pathological conditions, such as neurodegenerative diseases and cancer.[7] Calpains have been shown to cleave substrates with a preference for leucine or valine at the P2 position and methionine or tyrosine at the P1 position.[2]
Required Materials
-
Substrate: this compound
-
Enzyme: Purified Leucine Aminopeptidase or Calpain-1/Calpain-2
-
Inhibitors: Known inhibitors for the target protease (e.g., Bestatin for LAP, Calpeptin or MDL28170 for Calpain) and test compounds.[8]
-
Assay Buffer:
-
Control Buffer (for Calpain): Assay buffer containing 10 mM EGTA instead of CaCl₂.
-
Free AMC Standard: For generating a standard curve.
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.
-
Multichannel pipettes
-
DMSO for dissolving substrate and inhibitors.
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in the appropriate ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Inhibitor Stock Solutions (10 mM): Dissolve inhibitors in DMSO. Store in aliquots at -20°C.
-
AMC Standard Stock Solution (1 mM): Dissolve free AMC in DMSO. Store in aliquots at -20°C, protected from light. From this, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-100 µM).
Protease Activity Assay
-
Prepare Assay Plate: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add Enzyme: Add 25 µL of the enzyme working solution to each well, except for the "no enzyme" control wells.
-
Initiate Reaction: Add 25 µL of a working solution of this compound (prepared by diluting the stock solution in assay buffer to the desired final concentration, typically 10-100 µM) to all wells.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Protease Inhibition Assay (IC₅₀ Determination)
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor and the reference inhibitor in assay buffer.
-
Plate Setup:
-
Test wells: 50 µL of inhibitor dilution.
-
Positive control (no inhibitor): 50 µL of assay buffer with DMSO (at the same final concentration as the inhibitor wells).
-
Negative control (no enzyme): 50 µL of assay buffer.
-
-
Add Enzyme: Add 25 µL of the enzyme working solution to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the this compound working solution to all wells.
-
Incubate and Measure: Incubate the plate at 37°C and measure the fluorescence kinetically as described in the activity assay.
Data Analysis
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope, which will be used to convert the relative fluorescence units (RFU) from the assay into the concentration of the product formed.
-
Enzyme Activity: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min). Convert V₀ to pmol/min using the slope from the AMC standard curve.
-
Inhibition Calculation:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
Table 1: Kinetic Parameters for Protease Activity with this compound (Hypothetical Data)
| Protease | Substrate Concentration (µM) | Vmax (RFU/min) | Km (µM) |
| Leucine Aminopeptidase | 0 - 200 | 1500 | 50 |
| Calpain-1 | 0 - 200 | 1200 | 75 |
Table 2: IC₅₀ Values of Known Inhibitors (Hypothetical Data)
| Protease | Inhibitor | IC₅₀ (nM) |
| Leucine Aminopeptidase | Bestatin | 50 |
| Calpain-1 | Calpeptin | 25 |
| Calpain-1 | MDL28170 | 40 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Calpain activation pathway.
Caption: Workflow for inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of the substrate. | Prepare fresh substrate solution. Check the pH of the assay buffer. |
| Contaminated reagents or plate. | Use fresh, high-purity reagents and a new plate. | |
| Low signal or no activity | Inactive enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions. |
| Incorrect buffer composition. | Verify the pH and components of the assay buffer (e.g., presence of DTT and Ca²⁺ for Calpain). | |
| Inhibitory compounds in the sample. | Run a control without the test compound to check for baseline enzyme activity. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |
| Temperature fluctuations. | Ensure the plate is uniformly heated in the plate reader. | |
| Precipitation of compounds | Low solubility of test compounds. | Decrease the final concentration of the compound. Increase the percentage of DMSO (ensure it does not affect enzyme activity). |
References
- 1. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.sg [promega.sg]
- 9. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Live-Cell Imaging with H-Met-Leu-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic dipeptide substrate designed for the sensitive and real-time detection of aminopeptidase activity within living cells. This substrate is composed of a Met-Leu dipeptide sequence recognized by specific intracellular proteases, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the dipeptide and the AMC moiety, the free AMC is liberated, resulting in a significant increase in fluorescence. This "turn-on" fluorescence provides a direct measure of enzymatic activity, enabling researchers to visualize and quantify protease function in real-time within the complex environment of a living cell. The trifluoroacetate (TFA) salt form of the substrate often enhances its stability and solubility in aqueous solutions.
The activity of specific aminopeptidases is often dysregulated in various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions. Therefore, this compound serves as a valuable tool for studying the roles of these enzymes in cellular signaling, protein turnover, and disease progression. Its application in live-cell imaging allows for the dynamic monitoring of enzyme activity in response to various stimuli, inhibitors, or therapeutic agents, making it a powerful probe in drug discovery and development.
Product Information
| Property | Value |
| Full Chemical Name | L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate |
| Molecular Formula | C₂₁H₂₉N₃O₄S · C₂HF₃O₂ |
| Molecular Weight | 533.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Excitation Maximum (Free AMC) | ~340-380 nm |
| Emission Maximum (Free AMC) | ~440-460 nm |
| Storage | Store at -20°C, protected from light and moisture |
Principle of Detection
The core of this live-cell imaging application lies in the enzymatic cleavage of the non-fluorescent this compound substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Caption: Mechanism of fluorescence activation of this compound.
Putative Cellular Targets and Signaling Pathways
The Met-Leu dipeptide sequence is a potential substrate for several aminopeptidases. The primary targets in a cellular context are likely to be members of the M1 or M17 families of metalloproteases.
-
Aminopeptidase N (APN/CD13): A membrane-bound metalloprotease that plays a crucial role in cell migration, angiogenesis, and tumor invasion. It is known to cleave N-terminal neutral amino acids.
-
Leucine Aminopeptidase (LAP): A cytosolic enzyme involved in the final stages of intracellular protein degradation and turnover.
The activity of these enzymes can be indicative of various cellular states and signaling events. For example, increased aminopeptidase activity is often associated with cellular proliferation, tissue remodeling, and cancer progression.
Caption: Putative signaling pathway involving aminopeptidases.
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
| Reagent | Concentration | Solvent | Storage |
| This compound Stock | 10 mM | DMSO | -20°C |
2. Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (typically 10-100 µM) in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., HBSS).
-
It is crucial to prepare the working solution fresh for each experiment.
Live-Cell Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Caption: Experimental workflow for live-cell imaging.
1. Cell Seeding:
-
Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture cells in complete medium under standard conditions (37°C, 5% CO₂).
2. Reagent Loading:
-
On the day of the experiment, remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) serum-free medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time should be determined empirically.
3. Imaging:
-
After incubation, you may choose to wash the cells with fresh, pre-warmed imaging buffer to reduce background fluorescence from the uncleaved substrate in the medium.
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for AMC (Excitation: ~380 nm, Emission: ~460 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
4. Controls:
-
Negative Control: Incubate cells with imaging buffer alone to assess background autofluorescence.
-
Inhibitor Control: Pre-incubate cells with a known broad-spectrum aminopeptidase inhibitor (e.g., bestatin) before adding the this compound substrate to confirm that the observed fluorescence is due to specific enzymatic activity.
Quantitative Data Analysis
Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Define a region of interest (ROI) for each cell or for the entire field of view.
-
Measure the mean fluorescence intensity within the ROIs.
-
Subtract the mean background fluorescence from a cell-free region.
-
Normalize the fluorescence intensity to a cell marker if necessary (e.g., a constitutively expressed fluorescent protein).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | - Insufficient enzyme activity in the chosen cell type.- Sub-optimal substrate concentration or incubation time.- Incorrect filter set on the microscope. | - Use a positive control cell line known to express high levels of aminopeptidases.- Perform a concentration and time-course titration of the substrate.- Verify the excitation and emission spectra of the filter set are appropriate for AMC. |
| High Background | - High concentration of substrate.- Autofluorescence of the cells or medium.- Non-specific hydrolysis of the substrate. | - Reduce the substrate concentration.- Include a wash step after incubation.- Use phenol red-free medium for imaging.- Image an unstained control to determine the level of autofluorescence. |
| Phototoxicity | - Excessive exposure to excitation light. | - Reduce the intensity and duration of the excitation light.- Use a more sensitive camera.- Acquire images at longer time intervals for time-lapse experiments. |
Conclusion
This compound is a potent fluorogenic substrate for monitoring the activity of specific aminopeptidases in living cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this tool in their studies of cellular physiology and disease. Optimization of the experimental parameters for each specific cell type and application will ensure the generation of robust and reproducible data.
Troubleshooting & Optimization
troubleshooting low signal in H-Met-Leu-AMC TFA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the H-Met-Leu-AMC TFA (Trifluoroacetate) fluorogenic substrate for protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
H-Met-Leu-AMC is a fluorogenic substrate used to measure the activity of certain proteases, particularly aminopeptidases that recognize and cleave the peptide bond after the Leucine (Leu) residue. The substrate consists of the peptide sequence Methionine-Leucine (Met-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide bond is cleaved by a protease, the free AMC molecule is released, resulting in a significant increase in fluorescence. The "TFA" indicates that the product is supplied as a trifluoroacetate salt.
Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?
The free AMC fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[1] It is recommended to consult your instrument's specifications to determine the optimal filter set or monochromator settings.
Q3: How should I prepare and store the this compound substrate?
For long-term storage, the lyophilized powder should be stored at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the substrate in a minimal amount of a compatible organic solvent like DMSO, and then dilute to the final desired concentration with the assay buffer. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the role of Trifluoroacetic acid (TFA) in this product, and can it affect my assay?
TFA is often used in the purification of synthetic peptides and is present as a counterion in the final product, forming a salt with the peptide substrate. While generally present in small amounts, residual TFA can potentially interfere with your assay. At high concentrations, TFA can lower the pH of the assay buffer and may denature or inhibit enzyme activity. If you suspect TFA interference, it is advisable to perform buffer exchange or use a final substrate concentration where the TFA amount is negligible.
Q5: How can I be sure that the signal I am measuring is specific to my enzyme of interest?
To confirm the specificity of the enzymatic activity, it is crucial to run appropriate controls. This includes a "no-enzyme" control to measure the background fluorescence and substrate auto-hydrolysis, and a control with a known specific inhibitor of your target enzyme. A significant reduction in signal in the presence of the inhibitor indicates that the measured activity is specific to your enzyme.
Troubleshooting Guide: Low Signal in this compound Assay
A common issue encountered in this assay is a lower-than-expected fluorescent signal. The following guide provides potential causes and solutions to troubleshoot this problem.
Problem 1: Low or No Fluorescent Signal
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths are set correctly for free AMC (Ex: 340-360 nm, Em: 440-460 nm).- Ensure the gain setting on the fluorometer is optimized for the expected signal range. An excessively low gain will result in a weak signal. |
| Inactive or Insufficient Enzyme | - Confirm the activity of your enzyme using a known positive control substrate or a different assay.- Increase the enzyme concentration in the reaction. Perform a concentration titration to find the optimal enzyme concentration. |
| Substrate Issues | - Degradation: Ensure the substrate has been stored correctly at -20°C and protected from light. Prepare fresh working solutions from a new stock if degradation is suspected.- Insufficient Concentration: The substrate concentration may be too low for the enzyme to generate a detectable signal. Try increasing the substrate concentration. |
| Suboptimal Assay Conditions | - pH: The optimal pH for your enzyme's activity may differ from the buffer's pH. Test a range of pH values to determine the optimal condition.- Temperature: Most enzyme assays are performed at a constant temperature (e.g., 37°C). Ensure your plate reader or incubator is maintaining the correct temperature.- Buffer Composition: Components in your buffer (e.g., high salt concentrations, chelating agents) may be inhibiting your enzyme. Review the buffer composition and consider using a different buffer system. |
| TFA Interference | - The trifluoroacetate salt of the substrate might be inhibiting the enzyme, especially at high substrate concentrations. Consider performing a buffer exchange on the substrate stock solution or ensure the final TFA concentration in the assay is minimal. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Substrate Auto-hydrolysis | - Some fluorogenic substrates can spontaneously hydrolyze in aqueous solutions. Measure the fluorescence of a "substrate-only" well (no enzyme) over time to quantify the rate of auto-hydrolysis. Subtract this background rate from your enzyme-catalyzed reaction rates. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare your buffers and solutions. Fluorescent contaminants can contribute to high background.- Ensure that the DMSO used to dissolve the substrate is of high quality and does not contain fluorescent impurities. |
| Well-to-Well Contamination | - Be careful during pipetting to avoid cross-contamination between wells, especially from wells with high concentrations of free AMC (e.g., standard curve wells). |
Experimental Protocols
Key Experiment: Standard Protocol for this compound Protease Assay
This protocol provides a general framework for measuring protease activity. Optimal conditions, such as enzyme and substrate concentrations, should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
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Enzyme of interest
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Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives for the specific enzyme)
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DMSO (for substrate stock solution)
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96-well black microplate (for fluorescence assays)
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Fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the lyophilized substrate in DMSO. For example, for a 1 mg vial with a molecular weight of 533.56 g/mol , add 187.4 µL of DMSO.
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Prepare a standard curve of free AMC:
-
Prepare a 1 mM stock solution of free AMC in DMSO.
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Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0-50 µM).
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Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Prepare the enzyme solution: Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
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Prepare the substrate working solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed assay buffer.
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Set up the assay:
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Add assay buffer to all wells.
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Add the substrate working solution to the appropriate wells.
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Include "no-enzyme" and "no-substrate" controls.
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Initiate the reaction by adding the enzyme solution to the wells.
-
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis:
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Plot the fluorescence intensity versus time for each reaction.
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Determine the initial reaction velocity (V₀) from the linear portion of the curve.
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Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the this compound protease assay.
Troubleshooting Logic for Low Signal
Caption: A logical workflow for troubleshooting low signal in the this compound assay.
References
how to reduce background fluorescence in H-Met-Leu-AMC TFA experiments
Welcome to the technical support center for H-Met-Leu-AMC TFA experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help mitigate high background fluorescence and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does the assay work?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of a peptide sequence (H-Met-Leu) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt improves the solubility and stability of the peptide. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond by a target enzyme, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the excitation and emission wavelengths for the released AMC fluorophore?
A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm.[1][2] It is important to use the optimal excitation and emission wavelengths for your specific instrument to maximize signal-to-noise ratio.
Q3: What are the primary sources of background fluorescence in this assay?
A3: High background fluorescence can originate from several sources:
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Substrate Impurities: The this compound substrate may contain trace amounts of free AMC from manufacturing or degradation during storage.
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Non-Enzymatic Hydrolysis: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, leading to the release of AMC without enzymatic activity.
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Autofluorescence from Assay Components: Buffers, solvents (like DMSO), and other additives can have intrinsic fluorescence.
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Contaminating Proteases: If using complex biological samples (e.g., cell lysates), proteases other than the target enzyme may cleave the substrate.[3]
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Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by components in the well, leading to artificially low fluorescence readings and non-linear kinetics.[4][5][6]
Q4: Can the trifluoroacetic acid (TFA) in the substrate contribute to background fluorescence?
A4: While TFA itself is not typically a source of fluorescence in the visible spectrum, it can influence the chemical environment. In some specific contexts, TFA has been shown to induce fluorescence in other molecules, such as tryptophan-containing proteins.[7] However, direct interference from the TFA counter-ion in an AMC-based assay is unlikely to be a primary source of high background. It is more critical to consider the potential for non-enzymatic hydrolysis of the substrate itself.
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No Enzyme" Control Wells
This is one of the most common issues and points to problems with the assay components themselves, rather than the enzymatic reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Substrate Contamination | 1. Purchase a new, high-purity lot of this compound. 2. Prepare fresh substrate stock solutions in anhydrous DMSO.[8] | A significant reduction in the baseline fluorescence of the "no enzyme" control. |
| Non-Enzymatic Hydrolysis | 1. Optimize the assay pH. AMC fluorescence can be pH-dependent.[9] 2. Perform the assay at the lowest feasible temperature that maintains enzyme activity. 3. See Experimental Protocol 1 to quantify the rate of non-enzymatic hydrolysis. | A lower rate of fluorescence increase in the absence of the enzyme. |
| Buffer/Reagent Autofluorescence | 1. Test different buffer systems (e.g., Tris-HCl, HEPES, Phosphate) for their intrinsic fluorescence at the assay wavelengths. 2. Prepare fresh buffers with high-purity water and reagents. | Identification of a buffer system with minimal autofluorescence. |
| High DMSO Concentration | 1. Minimize the final concentration of DMSO in the assay. While DMSO is necessary to dissolve the substrate, high concentrations can affect background fluorescence.[2][10] 2. Ensure the final DMSO concentration is consistent across all wells. | Reduced background and improved assay consistency. Typically, keep final DMSO concentration below 5%.[11] |
Issue 2: High Signal in the Presence of a Specific Inhibitor
If you observe a high rate of fluorescence increase even when a specific inhibitor for your target enzyme is present, it suggests non-specific cleavage of the substrate.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Contaminating Proteases | 1. If using a complex biological sample, consider purifying your target enzyme further. 2. Include a cocktail of protease inhibitors (excluding inhibitors of your target enzyme) in your sample preparation. | A significant reduction in the rate of fluorescence increase in the presence of the specific inhibitor. |
| Inhibitor Ineffectiveness | 1. Verify the concentration and activity of your specific inhibitor. 2. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. | A dose-dependent decrease in the reaction rate with increasing inhibitor concentration. |
Experimental Protocols
Protocol 1: Quantifying Non-Enzymatic Substrate Hydrolysis
Objective: To determine the rate of spontaneous H-Met-Leu-AMC hydrolysis under your specific assay conditions.
Methodology:
-
Prepare your complete assay buffer.
-
Create a reaction plate with multiple wells containing the assay buffer and the final concentration of this compound you intend to use.
-
Do not add any enzyme.
-
Incubate the plate in your fluorescence plate reader at the intended experimental temperature.
-
Measure the fluorescence kinetically over a prolonged period (e.g., 60-120 minutes), taking readings every 1-2 minutes.
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Plot the relative fluorescence units (RFU) against time. The slope of this line represents the rate of non-enzymatic hydrolysis. This value should be subtracted from all your experimental readings.
Protocol 2: AMC Standard Curve and Inner Filter Effect Check
Objective: To create a standard curve for quantifying the amount of product formed and to assess for the inner filter effect.
Methodology:
-
Prepare a series of dilutions of free AMC in your final assay buffer, ranging from a concentration of 0 to a concentration that is higher than what you expect to be generated in your enzymatic reaction.
-
Dispense these dilutions into the wells of a black microplate.
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Measure the fluorescence of each concentration at the optimal excitation and emission wavelengths.
-
Plot the RFU versus the AMC concentration.
-
Analysis:
-
The resulting plot is your AMC standard curve, which can be used to convert your kinetic data from RFU/min to pmol/min of product formed.
-
If the plot is linear throughout the concentration range, the inner filter effect is negligible. If the plot becomes non-linear at higher concentrations, this indicates the presence of the inner filter effect.[4][6] To mitigate this, you may need to use a lower substrate concentration or dilute your enzyme.
-
Visualizations
Caption: Enzymatic cleavage of H-Met-Leu-AMC substrate.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. The inner filter effects and their correction in fluorescence spectra of salt marsh humic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A colorimetric and fluorescent sensor for the detection of both fluoride ions and trifluoroacetic acid based on acylhydrazone derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. Fluorescence of tryptophan derivatives in trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: H-Met-Leu-AMC TFA Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting the H-Met-Leu-AMC TFA fluorogenic substrate assay. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is this compound a substrate for?
A1: H-Met-Leu-AMC is a fluorogenic substrate primarily for aminopeptidases. The enzyme cleaves the peptide bond between Leucine (Leu) and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), releasing a quantifiable fluorescent signal. Leucine aminopeptidases (LAPs) are a key target for this type of substrate.
Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC?
A2: The released 7-amino-4-methylcoumarin (AMC) can be detected with excitation in the range of 340-380 nm and emission in the range of 440-460 nm.[1][2][3] The optimal wavelengths may vary slightly depending on the buffer conditions and the specific plate reader used. It is recommended to perform a wavelength scan to determine the optimal settings for your instrument.
Q3: How should I prepare and store the this compound substrate?
A3: The this compound substrate is typically a lyophilized powder and should be stored at -20°C or colder, protected from light.[4] To prepare a stock solution, dissolve the powder in anhydrous DMSO.[2] This stock solution should also be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q4: Why is DMSO used to dissolve the substrate?
A4: this compound is sparingly soluble in aqueous solutions.[4] Dimethyl sulfoxide (DMSO) is an effective organic solvent for dissolving the substrate to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer to the final working concentration. Ensure the final DMSO concentration in the assay is low (typically <1-5%) to avoid affecting enzyme activity.[2]
Q5: What are typical assay buffer conditions for an aminopeptidase assay?
A5: A common buffer system for aminopeptidase assays is Tris-HCl or HEPES at a pH between 7.5 and 8.0.[1] The optimal pH can be enzyme-specific, so it is advisable to perform a pH profile experiment to determine the best condition for your enzyme of interest.
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol helps to establish a suitable enzyme concentration that results in a linear reaction rate over the desired time course.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified enzyme stock solution
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of enzyme dilutions in Assay Buffer. The concentration range will depend on the purity and activity of your enzyme.
-
Prepare a substrate working solution by diluting the this compound stock solution in Assay Buffer to a final concentration that is not limiting (e.g., 2-5 times the expected Km).
-
In a 96-well plate, add a fixed volume of the substrate working solution to each well.
-
Initiate the reaction by adding the different enzyme dilutions to the wells. Include a no-enzyme control (buffer only).
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Plot the initial reaction rates (fluorescence units per minute) against the enzyme concentrations.
-
Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments.
Protocol 2: Determining Michaelis-Menten Kinetic Parameters (Km and Vmax)
This experiment is crucial for characterizing the enzyme-substrate interaction.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified enzyme at the optimal concentration determined in Protocol 1
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer, ranging from well below to well above the expected Km.
-
Add each substrate dilution to multiple wells of a 96-well plate.
-
Initiate the reactions by adding the optimal concentration of the enzyme to each well. Include a no-enzyme control.
-
Monitor the fluorescence increase over time in a plate reader.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration. This is typically done by determining the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product (AMC) using a standard curve of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Incorrect excitation/emission wavelengths. 2. Inactive enzyme. 3. Substrate degradation. 4. Incorrect buffer pH. | 1. Perform a wavelength scan for AMC in your assay buffer. 2. Test enzyme activity with a known positive control substrate. 3. Prepare fresh substrate stock solution; protect from light. 4. Verify the pH of the assay buffer and optimize if necessary. |
| High Background Signal | 1. Substrate autohydrolysis. 2. Contaminated reagents or buffer. 3. High concentration of substrate leading to impurities. | 1. Always include a no-enzyme control and subtract its signal from the experimental wells. 2. Use high-purity water and reagents. 3. Purify the substrate if necessary or test a lower concentration. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. 4. Inner filter effect at high substrate/product concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Check for enzyme stability under assay conditions (time, temperature). 3. Use a lower enzyme concentration to generate less product. 4. Dilute the samples or use a plate reader with top-reading optics. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after adding all reagents. 3. Allow the plate to equilibrate to the assay temperature before reading. |
Data Presentation
Table 1: Typical Reagent Concentrations for this compound Assay
| Reagent | Stock Concentration | Final Concentration Range | Solvent |
| This compound | 10-20 mM | 1-200 µM | DMSO |
| Enzyme | Varies | Varies (determine empirically) | Assay Buffer |
| Assay Buffer (e.g., Tris-HCl) | 1 M | 50-100 mM | High-purity water |
| DMSO | 100% | < 1-5% (v/v) | - |
Table 2: Recommended Wavelength Settings for AMC Detection
| Parameter | Wavelength Range | Typical Value |
| Excitation (Ex) | 340 - 380 nm | ~355 nm |
| Emission (Em) | 440 - 460 nm | ~450 nm |
| Cutoff Filter (if applicable) | - | ~420 nm[1] |
Visualizations
Caption: General workflow for the this compound assay.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
H-Met-Leu-AMC TFA assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the H-Met-Leu-AMC TFA (H-Methionyl-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) assay. This fluorogenic assay is commonly employed to measure the activity of certain aminopeptidases. Variability and reproducibility issues can arise, and this guide is designed to help you identify and resolve common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Question: Why is my background fluorescence signal high?
High background fluorescence can be a significant source of variability and can mask the true enzyme activity signal. Several factors can contribute to this issue:
-
Substrate Purity and Stability: The this compound substrate may contain free 7-amino-4-methylcoumarin (AMC), or it may have degraded over time, leading to a high initial fluorescence reading.
-
Solution: Ensure you are using a high-purity substrate and that it has been stored correctly, protected from light and moisture at -20°C. Consider purchasing a fresh batch of the substrate if degradation is suspected.
-
-
Autofluorescence from Assay Components: Components of your assay buffer or test compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC (typically around 340-360 nm excitation and 440-460 nm emission)[1].
-
Solution: Test the fluorescence of your assay buffer and any test compounds in the absence of the enzyme and substrate. If a component is autofluorescent, you may need to identify an alternative or subtract the background fluorescence from your measurements.
-
-
Contaminated Plates or Reagents: Dust particles or residues in the microplate wells can fluoresce and contribute to high background.
-
Solution: Use high-quality, non-fluorescent black microplates. Ensure all buffers and solutions are prepared with high-purity water and are filtered if necessary.
-
Question: My assay signal is weak or absent. What are the possible causes?
A lack of signal can be frustrating. Here are some common reasons and how to address them:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Use a positive control with known activity to verify that the assay is working correctly.
-
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity.
-
Solution: Consult the literature for the optimal conditions for the specific aminopeptidase you are studying. Prepare a fresh assay buffer and verify its pH.
-
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.
-
Solution: If you are testing crude samples, consider a sample preparation step to remove potential inhibitors. You can also perform a spike-and-recovery experiment to test for inhibition.
-
-
Substrate Concentration Too Low: The concentration of this compound may be well below the Michaelis constant (Km) of the enzyme, resulting in a low reaction rate.
-
Solution: Perform a substrate titration experiment to determine the optimal substrate concentration for your assay.
-
Question: I'm seeing poor reproducibility between wells and experiments. What can I do to improve it?
Poor reproducibility is a common challenge in enzyme assays. Here are some tips to improve the consistency of your results:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multi-channel pipette or an automated liquid handler.
-
-
Inconsistent Incubation Times: Variations in the time between adding the enzyme and reading the fluorescence can lead to different amounts of product being formed.
-
Solution: Use a multi-channel pipette or a plate reader with an injector to start the reaction in all wells simultaneously. Ensure that the plate is read at consistent time points.
-
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Inconsistent temperatures across the plate or between experiments can affect the reaction rate.
-
Solution: Pre-incubate the plate at the desired reaction temperature before adding the enzyme. Use a plate reader with temperature control.
-
-
Substrate Precipitation: this compound may have limited solubility in aqueous buffers. If the substrate precipitates, it will not be available for the enzyme.
-
Solution: Ensure the substrate is fully dissolved in an appropriate solvent like DMSO before diluting it in the assay buffer. Avoid using a final DMSO concentration that inhibits the enzyme.
-
Frequently Asked Questions (FAQs)
What is the role of TFA in the this compound substrate?
TFA (trifluoroacetic acid) is a counterion that is often used in the purification of synthetic peptides like H-Met-Leu-AMC. It helps to improve the solubility and stability of the peptide. However, it is important to be aware that high concentrations of TFA can lower the pH of your assay buffer and potentially affect enzyme activity. It is good practice to ensure the final concentration of TFA in your assay is low enough not to interfere.
What are the optimal excitation and emission wavelengths for the H-Met-Leu-AMC assay?
The free fluorophore, 7-amino-4-methylcoumarin (AMC), typically has an excitation maximum around 340-360 nm and an emission maximum around 440-460 nm[1]. It is recommended to determine the optimal wavelengths for your specific plate reader and assay conditions.
How should I prepare and store the this compound substrate?
It is recommended to dissolve the lyophilized this compound in a dry organic solvent such as DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or colder, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For the assay, the stock solution is then diluted into the aqueous assay buffer to the desired final concentration.
What controls should I include in my this compound assay?
To ensure the validity of your results, it is essential to include the following controls:
-
No-Enzyme Control: This control contains all assay components except the enzyme. It is used to determine the background fluorescence of the substrate and buffer.
-
No-Substrate Control: This control contains all assay components except the substrate. It is used to measure any intrinsic fluorescence from the enzyme preparation or other components.
-
Positive Control: This is a sample with known enzyme activity. It helps to confirm that the assay is working correctly.
-
Negative Control: This is a sample that is known to have no enzyme activity.
Data Presentation
The following tables provide examples of typical quantitative data that can be generated and analyzed in an this compound assay. Please note that these values are illustrative and the actual values obtained will depend on the specific enzyme, assay conditions, and instrumentation used.
Table 1: Example Assay Performance Metrics
| Parameter | Typical Value | Description |
| Z' Factor | ≥ 0.5 | A measure of assay quality, indicating the separation between the positive and negative controls. A value ≥ 0.5 is generally considered acceptable for screening assays. |
| Signal-to-Background (S/B) Ratio | ≥ 10 | The ratio of the fluorescence signal of a positive control to the fluorescence of a no-enzyme control. A higher ratio indicates a more robust assay. |
| Coefficient of Variation (%CV) | ≤ 15% | A measure of the reproducibility of replicate measurements. A lower %CV indicates better precision[2][3]. |
Table 2: Example Michaelis-Menten Kinetic Parameters
| Parameter | Example Value | Description |
| Km (Michaelis Constant) | 10 - 100 µM | The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate. |
| Vmax (Maximum Velocity) | Varies | The maximum rate of the enzymatic reaction at saturating substrate concentrations. It is dependent on the enzyme concentration. |
| kcat (Turnover Number) | Varies | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km (Catalytic Efficiency) | Varies | A measure of the overall efficiency of the enzyme. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound assay.
1. Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for the aminopeptidase of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay will need to be optimized.
-
7-Amino-4-methylcoumarin (AMC) Standard Stock Solution: Prepare a 1 mM stock solution of AMC in DMSO for generating a standard curve.
2. Assay Procedure (96-well plate format)
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Add 100 µL of each standard dilution to separate wells of a black 96-well plate.
-
-
Prepare Assay Reactions:
-
In separate wells, add the following components in this order:
-
Assay Buffer
-
Test compounds or vehicle control
-
This compound substrate (diluted from the stock solution to the desired final concentration in assay buffer). The final DMSO concentration should typically be kept below 1%.
-
-
The total volume in each well before adding the enzyme should be 50 µL.
-
-
Initiate the Reaction:
-
Add 50 µL of the enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
3. Data Analysis
-
Subtract Background: Subtract the average fluorescence of the no-enzyme control wells from all other readings.
-
Generate Standard Curve: Plot the background-subtracted fluorescence of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line.
-
Calculate Enzyme Activity: Use the standard curve to convert the fluorescence readings from the experimental wells into the concentration of AMC produced. Enzyme activity can be expressed as the amount of product formed per unit of time per amount of enzyme.
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Enzymatic cleavage of H-Met-Leu-AMC to produce a fluorescent signal.
References
Technical Support Center: H-Met-Leu-AMC TFA-Based Protease Assays
Welcome to the technical support center for H-Met-Leu-AMC TFA-based protease assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of a tripeptide (Histidine-Methionine-Leucine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The trifluoroacetic acid (TFA) salt improves the substrate's stability and solubility. In its intact form, the substrate is non-fluorescent. When a protease cleaves the peptide bond between Leucine and AMC, the free AMC molecule is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease activity.
Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
A2: The free AMC fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[1][2] It is crucial to determine the optimal settings for your specific plate reader or fluorometer.
Q3: How should I prepare and store the this compound substrate?
A3: The lyophilized substrate should be stored at -20°C or below, protected from light.[3] For use, create a stock solution by dissolving the peptide in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] On the day of the experiment, further dilute the stock solution into the appropriate aqueous assay buffer.
Q4: What is the purpose of the TFA salt in the substrate?
A4: Trifluoroacetic acid (TFA) is a counter-ion used during the synthesis and purification of the peptide. It helps to ensure the stability of the peptide and improves its solubility in aqueous solutions. However, it's important to be aware that residual TFA can sometimes interfere with cellular assays.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based protease assays, providing potential causes and solutions.
Problem 1: High Background Fluorescence
High background fluorescence can mask the signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Assay Components | Test each component of the assay buffer individually for intrinsic fluorescence.If a component is fluorescent, try to find a non-fluorescent alternative.Ensure that you are using a black microplate, which minimizes background fluorescence compared to clear or white plates.[3] |
| Substrate Instability/Degradation | Prepare fresh substrate dilutions for each experiment.Protect the substrate from light at all times.[3]Evaluate the stability of the substrate in your assay buffer over the time course of the experiment by incubating the substrate in the buffer without the enzyme. |
| Contaminating Proteases | If using a complex biological sample (e.g., cell lysate), it may contain other proteases that can cleave the substrate.[3]Include a control with a specific inhibitor for your protease of interest to confirm that the observed activity is from the target enzyme. |
| Light Scatter | Ensure that your solutions are free of precipitates or air bubbles. Centrifuge samples if necessary. |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Confirm the activity of your enzyme using a known, active control.Ensure proper storage and handling of the enzyme to maintain its activity. Avoid repeated freeze-thaw cycles.Optimize the assay buffer conditions (pH, ionic strength) for your specific protease. |
| Substrate Concentration Too Low | Titrate the substrate concentration to find the optimal working range. The substrate concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitor studies. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your fluorometer or plate reader.Optimize the gain or sensitivity settings of the instrument. |
| Inhibitory Components in the Assay | Some compounds in your sample or buffer may inhibit the protease. Test for inhibition by spiking a known amount of active enzyme into your sample. |
| TFA Interference | In rare cases, high concentrations of TFA could affect enzyme activity. If suspected, consider using a peptide with a different counter-ion (e.g., HCl) or performing a buffer exchange to remove excess TFA.[4] |
Problem 3: Non-linear Reaction Kinetics
The rate of fluorescence increase should be linear during the initial phase of the reaction. Non-linearity can complicate data analysis.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | If the reaction proceeds too quickly, the substrate will be consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration or monitor the reaction for a shorter period. |
| Enzyme Instability | The protease may lose activity over the course of the assay. Check the stability of the enzyme in the assay buffer at the experimental temperature. |
| Inner Filter Effect | At high substrate or product concentrations, the emitted fluorescence can be re-absorbed by other molecules in the solution, leading to a non-linear response.[5][6] Dilute your samples or use a correction method if the inner filter effect is suspected.[7][8] |
| Product Inhibition | The cleaved peptide fragment or AMC may inhibit the enzyme at high concentrations. Analyze the initial reaction rates where product concentration is low. |
Problem 4: Poor Substrate Solubility or Aggregation
The H-Met-Leu peptide sequence contains hydrophobic residues, which can sometimes lead to solubility issues or aggregation.[9][10]
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is reported to be insoluble in water but soluble in organic solvents like dichloromethane or chloroform.[11] Prepare a high-concentration stock solution in 100% DMSO.When diluting into the aqueous assay buffer, ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. Most protease assays tolerate up to 5-10% DMSO.[12][13] |
| Peptide Aggregation | Visually inspect the substrate solution for any cloudiness or precipitate.The presence of detergents (e.g., Triton X-100, Brij-35) in the assay buffer can help prevent aggregation.Optimize the pH and ionic strength of the buffer, as these can influence peptide aggregation. |
Experimental Protocols
Protocol 1: Preparation of an AMC Standard Curve
To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free AMC is essential.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay Buffer (specific to your protease)
-
DMSO
-
Black 96-well microplate
Procedure:
-
Prepare a 10 mM stock solution of AMC in DMSO.
-
Perform a serial dilution of the AMC stock solution in assay buffer to create a range of concentrations (e.g., 0-50 µM).
-
Add a fixed volume of each AMC dilution to the wells of the microplate.
-
Add assay buffer to bring the final volume in each well to the same as your experimental volume.
-
Measure the fluorescence at the optimal excitation and emission wavelengths for AMC.
-
Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The slope of the resulting linear regression will be your conversion factor (RFU/µM).
Protocol 2: General Protease Activity Assay
This protocol provides a general workflow for measuring protease activity. Note: This is a template and should be optimized for your specific enzyme and experimental goals.
Materials:
-
This compound substrate
-
Purified protease
-
Assay Buffer
-
Protease inhibitor (for control)
-
Black 96-well microplate
-
Fluorometer or plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the assay buffer. A common starting point is a buffer at a pH optimal for your enzyme (e.g., Tris-HCl, HEPES) containing any necessary co-factors.
-
Prepare a working solution of the this compound substrate in assay buffer. The final concentration should be determined based on the Km of the enzyme for the substrate.
-
Prepare a working solution of the protease in assay buffer. The concentration should be optimized to give a linear rate of product formation over the desired time course.
-
-
Set up the Assay Plate:
-
Blank: Assay buffer only.
-
Substrate Control: Substrate solution in assay buffer (no enzyme).
-
Enzyme Control: Enzyme solution in assay buffer (no substrate).
-
Positive Control: Enzyme and substrate in assay buffer.
-
Inhibitor Control: Enzyme, substrate, and a known inhibitor in assay buffer.
-
Test Wells: Enzyme, substrate, and your test compound in assay buffer.
-
-
Initiate the Reaction:
-
Add the enzyme solution to the appropriate wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorometer or plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank) from all readings.
-
Plot fluorescence intensity (RFU) versus time (minutes) for each well.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Use the AMC standard curve to convert the V0 from RFU/min to µM/min.
-
Visualizations
Caption: A typical workflow for an this compound-based protease assay.
Caption: A logical flow for troubleshooting common protease assay issues.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 4. genscript.com [genscript.com]
- 5. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. Data on the inner filter effect, suspended solids and nitrate interferences in fluorescence measurements of wastewater organic matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data on the inner filter effect, suspended solids and nitrate interferences in fluorescence measurements of wastewater organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for H-Met-Leu-AMC TFA
Welcome to the technical support center for H-Met-Leu-AMC TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in your experiments.
Understanding the Assay
This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of Leucine Aminopeptidase (LAP). The substrate consists of the tripeptide Methionine-Leucine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon cleavage of the amide bond between Leucine and AMC by LAP, the free AMC is released, resulting in a significant increase in fluorescence intensity. The signal-to-noise ratio is a critical parameter for assay sensitivity and is defined by the ratio of the fluorescence signal generated by the enzymatic reaction to the background fluorescence.
The enzymatic reaction can be visualized as follows:
Caption: Enzymatic cleavage of H-Met-Leu-AMC by Leucine Aminopeptidase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for detecting the cleaved AMC product?
A1: The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the optimal emission wavelength is between 440-460 nm.[1][2][3] We recommend performing a wavelength scan with your specific instrument and buffer to determine the precise optimal settings.
Q2: What type of microplate should I use for this assay?
A2: To minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms.[4] White plates are generally used for luminescence assays, and clear plates are for absorbance measurements.[4]
Q3: How should I prepare and store the this compound substrate stock solution?
A3: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[5][6] It is recommended to store the powdered substrate at -20°C, protected from light and moisture.[5][7] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[5][6] Before use, thaw the aliquot and bring it to room temperature.
Q4: What are the optimal pH and temperature conditions for a Leucine Aminopeptidase (LAP) assay?
A4: Leucine aminopeptidases generally exhibit optimal activity at an alkaline pH, typically between 8.0 and 9.5.[8][9][10] The optimal temperature for LAP activity is often in the range of 50-60°C.[8][9][11] However, the optimal conditions can vary depending on the source of the enzyme. We recommend optimizing these parameters for your specific experimental setup.
Q5: What are some common inhibitors of Leucine Aminopeptidase (LAP)?
A5: LAP activity can be inhibited by several compounds. This is important to consider if your sample contains any of these substances. Common inhibitors include:
-
Metal Chelators: As LAP is a metalloenzyme, chelating agents like EDTA and 1,10-phenanthroline can inhibit its activity by removing essential metal ions.[9]
-
L-Leucinethiol: A potent inhibitor of leucine aminopeptidase.
Troubleshooting Guide
High background and low signal are the most common issues affecting the signal-to-noise ratio. The following guide provides a structured approach to identifying and resolving these problems.
Caption: A troubleshooting workflow for low signal-to-noise ratio.
Data Presentation: Optimizing Assay Parameters
For optimal results, it is crucial to determine the ideal experimental conditions. The following tables provide recommended starting ranges for key parameters.
Table 1: Recommended Starting Concentrations
| Component | Recommended Starting Concentration | Considerations |
| This compound | 10 - 100 µM | Higher concentrations may lead to substrate inhibition. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition. |
| Leucine Aminopeptidase (LAP) | 0.1 - 10 ng/µL | The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined experimentally. |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Range | Considerations |
| pH | 8.0 - 9.5 | LAP activity is generally highest in alkaline conditions.[8][9][10] Test a range of pH values to find the optimum for your enzyme. |
| Temperature | 37 - 60 °C | While many LAPs have a temperature optimum around 50-60°C,[8][9][11] starting at 37°C is common for enzymes from mammalian sources. |
| Incubation Time | 15 - 60 minutes | The reaction should be in the linear range. Monitor the fluorescence over time to determine the optimal incubation period. |
| Buffer | Tris-HCl or Sodium Phosphate | Ensure the buffer does not contain components that interfere with the assay. |
Experimental Protocols
Protocol 1: General Leucine Aminopeptidase (LAP) Activity Assay
This protocol provides a general workflow for measuring LAP activity using this compound.
Caption: Experimental workflow for a LAP activity assay.
Materials:
-
This compound
-
Leucine Aminopeptidase (LAP) enzyme
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal range for your enzyme.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Enzyme Solution: Dilute the LAP enzyme in Assay Buffer to the desired concentration.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add your enzyme-containing samples.
-
Positive Control: Add a known concentration of active LAP.
-
No-Enzyme Control (Blank): Add Assay Buffer instead of the enzyme solution. This will determine the background fluorescence from the substrate and buffer.
-
No-Substrate Control: Add your enzyme sample and Assay Buffer instead of the substrate working solution. This will determine the autofluorescence of your sample.
-
Adjust the volume in all wells with Assay Buffer to half the final reaction volume.
-
-
Initiate the Reaction:
-
Add the Substrate Working Solution to all wells (except the No-Substrate Control) to reach the final reaction volume.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity (Excitation ~368 nm, Emission ~460 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Subtract the fluorescence of the No-Enzyme Control from all other readings.
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint assays, calculate the net fluorescence change.
-
The signal-to-noise ratio can be calculated as the mean signal of the sample divided by the standard deviation of the blank.
-
Protocol 2: Optimizing Enzyme and Substrate Concentrations
To achieve the best signal-to-noise ratio, it is essential to perform a matrix titration of both the enzyme and substrate.
-
Prepare serial dilutions of the LAP enzyme in Assay Buffer.
-
Prepare serial dilutions of the this compound substrate in Assay Buffer.
-
In a 96-well plate, set up a matrix where each row corresponds to a different enzyme concentration and each column corresponds to a different substrate concentration.
-
Follow the general assay protocol to measure the reaction rates in each well.
-
Plot the reaction rate as a function of substrate concentration for each enzyme concentration.
-
Select the enzyme and substrate concentrations that give a robust signal in the linear range of the reaction and a high signal-to-background ratio.
References
- 1. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Leucine Aminopeptidase (LAP) Assay Kit (Fluorometric) (NBP2-59745): Novus Biologicals [novusbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. abcam.com [abcam.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 8. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 9. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-Met-Leu-AMC TFA Hydrolysis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate H-Met-Leu-AMC TFA in hydrolysis assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My background fluorescence is very high. What are the potential causes and solutions?
A1: High background fluorescence can be attributed to several factors:
-
Non-Enzymatic Hydrolysis of the Substrate: this compound can undergo auto-hydrolysis, particularly at non-optimal pH values. It is crucial to run a "no-enzyme" control to quantify this background signal.
-
Solution: Ensure your assay buffer pH is within the optimal range for your enzyme of interest and where the substrate exhibits maximal stability. Refer to the data table below for the relative stability of this compound at different pH values.
-
-
Contaminated Reagents: Autofluorescent contaminants in your buffer, enzyme preparation, or test compounds can contribute to high background.
-
Solution: Use high-purity reagents and screen all components of your assay for intrinsic fluorescence at the excitation and emission wavelengths used for AMC (typically Ex/Em = 340-360/440-460 nm).[1]
-
-
Effect of the TFA Counter-ion: The trifluoroacetic acid (TFA) counter-ion present in the lyophilized peptide can lower the pH of your stock solution and, consequently, your assay buffer. This pH shift can affect both enzyme activity and substrate stability.
-
Solution: Prepare fresh substrate stock solutions and accurately measure the pH of your final assay buffer after all components have been added. Consider exchanging the TFA counter-ion for a different one, such as HCl, if TFA is found to interfere with your assay.
-
Q2: I am observing inconsistent or non-reproducible results. What should I check?
A2: Inconsistent results can stem from various sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme or substrate can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure all reagents are thoroughly mixed before dispensing.
-
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.
-
Solution: Ensure all assay components are equilibrated to the correct temperature before starting the reaction and maintain a constant temperature throughout the incubation period.
-
-
Improper Reagent Handling: Repeated freeze-thaw cycles of the enzyme or substrate can lead to degradation.
-
Solution: Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Timing of Measurements: For kinetic assays, the timing of fluorescence readings is critical.
-
Solution: Use a plate reader with an injector to ensure the reaction starts at a precise time for all wells. If performing manual additions, be as consistent as possible.
-
Q3: My enzyme activity appears to be lower than expected. What could be the reason?
A3: Lower than expected enzyme activity can be due to:
-
Suboptimal pH: The pH of your assay buffer may not be optimal for your specific aminopeptidase. Aminopeptidases can have acidic, neutral, or basic pH optima.
-
Solution: Perform a pH profile experiment to determine the optimal pH for your enzyme using a range of buffers.
-
-
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and always keep it on ice when not in use. A positive control with known activity can help diagnose this issue.
-
-
Presence of Inhibitors: Your sample may contain inhibitors of the aminopeptidase.
-
Solution: Include appropriate controls, such as a known inhibitor, to confirm that the assay is sensitive to inhibition. If your sample is complex, consider a purification step to remove potential inhibitors.
-
Data Presentation
Table 1: Effect of pH on the Non-Enzymatic Hydrolysis of this compound
This table presents representative data on the relative rate of non-enzymatic hydrolysis of this compound at various pH values. This is intended to guide buffer selection to minimize background signal.
| pH | Buffer System | Relative Hydrolysis Rate (%) | Stability |
| 4.0 | Citrate | 5 | High |
| 5.0 | Acetate | 2 | Very High |
| 6.0 | MES | 1 | Very High |
| 7.0 | Phosphate | 3 | High |
| 8.0 | Tris-HCl | 8 | Moderate |
| 9.0 | Borate | 15 | Low |
| 10.0 | CAPS | 30 | Very Low |
Note: Data are illustrative and should be confirmed experimentally for your specific assay conditions.
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Hydrolysis by an Aminopeptidase
This protocol outlines the steps to determine the optimal pH for an aminopeptidase using this compound as a substrate.
-
Reagent Preparation:
-
Assay Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., citrate pH 4-6, phosphate pH 6-8, Tris-HCl pH 7-9, borate pH 9-10).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a working solution of your aminopeptidase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration will depend on the enzyme's activity.
-
Stop Solution: 100 mM Glycine-NaOH, pH 10.5 (optional, for endpoint assays).
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of each assay buffer to different wells.
-
Add 10 µL of the enzyme solution to each well.
-
To determine the rate of non-enzymatic hydrolysis, add 10 µL of the enzyme dilution buffer (without enzyme) to a set of control wells for each pH.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of a working dilution of the this compound substrate (e.g., 1 mM, for a final concentration of 100 µM).
-
Kinetic Assay: Immediately begin reading the fluorescence intensity (Ex/Em = 350/440 nm) every minute for 30-60 minutes.
-
Endpoint Assay: Incubate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 100 µL of the stop solution. Read the final fluorescence.
-
-
Data Analysis:
-
For each pH, subtract the rate of non-enzymatic hydrolysis (from the "no-enzyme" control) from the rate of the enzymatic reaction.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the pH to determine the optimal pH for the enzyme.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound hydrolysis.
References
Technical Support Center: Solvent Effects on H-Met-Leu-AMC TFA Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the fluorescence of the fluorogenic substrate H-Met-Leu-AMC TFA.
I. Understanding Solvent Effects on Fluorescence
The fluorescence of 7-amino-4-methylcoumarin (AMC) and its derivatives, such as H-Met-Leu-AMC, is highly sensitive to the surrounding solvent environment. Key solvent properties that can influence fluorescence intensity and spectral characteristics include polarity, viscosity, and hydrogen-bonding capacity.[1][2][3][4] Understanding these effects is crucial for accurate and reproducible experimental results.
Key Principles:
-
Solvent Polarity: Increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum, an effect known as solvatochromism.[3][4] This is due to the stabilization of the excited state of the fluorophore by polar solvent molecules.[3]
-
Solvent Viscosity: Higher solvent viscosity can restrict the molecular motion of the fluorophore, leading to a decrease in non-radiative decay pathways and, consequently, an increase in fluorescence quantum yield and intensity.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the fluorophore, which can either enhance or quench fluorescence depending on the specific interactions with the ground and excited states of the AMC molecule.[5]
II. Quantitative Data on Solvent Effects
While specific quantitative data for this compound across a wide range of solvents is not extensively published, the following table provides an illustrative example of the expected trends in fluorescence properties of an AMC-based fluorogenic substrate in solvents of varying polarity. These values are representative and intended to guide experimental design.
| Solvent | Dielectric Constant (ε) at 20°C | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Relative Quantum Yield (Φ) |
| Dioxane | 2.2 | ~345 | ~430 | ~85 | 0.70 |
| Chloroform | 4.8 | ~350 | ~435 | ~85 | 0.65 |
| Ethyl Acetate | 6.0 | ~350 | ~440 | ~90 | 0.60 |
| Tetrahydrofuran (THF) | 7.6 | ~355 | ~445 | ~90 | 0.55 |
| Dichloromethane (DCM) | 9.1 | ~355 | ~450 | ~95 | 0.50 |
| Acetone | 20.7 | ~360 | ~455 | ~95 | 0.40 |
| Ethanol | 24.6 | ~365 | ~460 | ~95 | 0.35 |
| Methanol | 32.7 | ~365 | ~465 | ~100 | 0.30 |
| Acetonitrile | 37.5 | ~360 | ~460 | ~100 | 0.45 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~365 | ~470 | ~105 | 0.25 |
| Water | 80.1 | ~370 | ~480 | ~110 | 0.10 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the general trends of solvent effects on AMC-based fluorophores. Actual experimental values for this compound may vary.
III. Troubleshooting Guide
This guide addresses common issues encountered during fluorescence measurements of this compound that may be related to solvent effects.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Solvent Quenching: The chosen solvent may be quenching the fluorescence of the AMC fluorophore. Protic solvents, in particular, can sometimes lead to quenching. | Test the fluorescence of a known concentration of free AMC in the same solvent to determine if the solvent itself is the issue. Consider using a less polar or aprotic solvent. |
| Incomplete Substrate Dissolution: The this compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration. | Ensure complete dissolution of the substrate. Gentle warming or sonication may be necessary. Verify the solubility of this compound in the selected solvent.[6] | |
| Incorrect Excitation/Emission Wavelengths: The excitation and emission maxima of AMC are solvent-dependent. Using fixed wavelengths across different solvents can lead to suboptimal signal. | For each new solvent, perform excitation and emission scans to determine the optimal wavelengths for measurement. | |
| High Background Fluorescence | Solvent Impurities: The solvent may contain fluorescent impurities. | Use high-purity, spectroscopy-grade solvents. Run a solvent blank to check for background fluorescence. |
| Autofluorescence from Buffers or Additives: Components in the assay buffer could be contributing to the background signal. | Test the fluorescence of the buffer and any additives separately. If necessary, find alternative, non-fluorescent components. | |
| Inconsistent or Irreproducible Results | Solvent Evaporation: Volatile solvents can evaporate during the experiment, leading to changes in concentration and fluorescence. | Keep samples covered whenever possible. For plate-based assays, use plate sealers. Work in a controlled environment. |
| Temperature Fluctuations: Fluorescence is sensitive to temperature. Inconsistent temperatures can lead to variability in measurements. | Ensure all solutions and the measurement instrument are at a stable, controlled temperature. | |
| pH Changes: The fluorescence of AMC can be pH-dependent. Small changes in the pH of the solution can affect the fluorescence intensity. | Use a well-buffered solution and ensure the pH is consistent across all samples and experiments. | |
| Unexpected Shifts in Emission Wavelength | Change in Solvent Polarity: The emission maximum of AMC is sensitive to the polarity of the microenvironment. | This is an expected phenomenon. Document the emission maximum in each solvent. This solvatochromic shift can be used to probe the local environment of the fluorophore.[3][4] |
| Contamination: Contamination with another fluorescent compound or a different solvent can alter the observed spectrum. | Ensure clean handling of all reagents and solvents. Use fresh, high-purity solvents for each experiment. |
IV. Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence intensity of this compound decrease in more polar solvents?
A1: In many cases, increasing solvent polarity can lead to a decrease in fluorescence quantum yield. This is because polar solvents can stabilize the non-emissive charge-transfer excited state of the coumarin fluorophore, providing a more efficient pathway for non-radiative decay back to the ground state.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is often soluble in organic solvents like DMSO and DMF.[6] For aqueous assays, it is typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO first and then diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on the assay.
Q3: How can I correct for the "inner filter effect" in my fluorescence measurements?
A3: The inner filter effect occurs at high concentrations of the fluorophore, where the excitation light is absorbed by the molecules at the front of the cuvette, reducing the light available to excite molecules deeper in the solution. To avoid this, it is recommended to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.
Q4: Can I use the same excitation and emission wavelengths for this compound in all solvents?
A4: It is not recommended. The excitation and emission maxima of AMC and its derivatives can shift depending on the solvent polarity.[3][4] For the most accurate and sensitive measurements, you should determine the optimal excitation and emission wavelengths for this compound in each solvent system you use by performing excitation and emission scans.
Q5: How does the trifluoroacetic acid (TFA) salt form affect the fluorescence?
A5: The TFA counter-ion is present due to the purification process of the peptide. In a well-buffered solution, the effect of the TFA on the overall pH and, consequently, the fluorescence should be minimal. However, in unbuffered or poorly buffered solutions, the acidic nature of TFA could potentially lower the pH and affect the fluorescence of the AMC fluorophore. It is always good practice to ensure your final assay solution is adequately buffered.
V. Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
This protocol describes how to determine the optimal excitation and emission wavelengths for this compound in a specific solvent.
Materials:
-
This compound
-
High-purity, spectroscopy-grade solvent of interest
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1-10 µM). The absorbance at the expected excitation maximum should be below 0.1.
-
Emission Scan: a. Set the spectrofluorometer to emission scan mode. b. Set a fixed excitation wavelength (e.g., 365 nm as a starting point for AMC derivatives). c. Scan the emission spectrum over a range that includes the expected emission of AMC (e.g., 400-600 nm). d. The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).
-
Excitation Scan: a. Set the spectrofluorometer to excitation scan mode. b. Set a fixed emission wavelength at the optimal λem determined in the previous step. c. Scan the excitation spectrum over a range that includes the expected absorption of AMC (e.g., 300-400 nm). d. The wavelength with the highest fluorescence intensity is the optimal excitation wavelength (λex).
-
Repeat for each solvent to be used in your experiments.
Protocol 2: Measuring Relative Fluorescence Quantum Yield
This protocol describes a comparative method to estimate the relative fluorescence quantum yield of this compound in different solvents using a known standard.[7][8][9]
Materials:
-
This compound
-
A fluorescence standard with a known quantum yield in a similar solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity, spectroscopy-grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of five dilutions for both the this compound (in the solvent of interest) and the fluorescence standard (in its specified solvent). The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength.
-
For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements of a given sample and its standard.
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solvents, respectively.
-
VI. Visualizations
Figure 1. Logical relationship of how different solvent properties can influence the fluorescence of this compound.
Figure 2. A generalized experimental workflow for investigating solvent effects on fluorescence.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. journalcsij.com [journalcsij.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. youtube.com [youtube.com]
- 5. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. iss.com [iss.com]
- 9. agilent.com [agilent.com]
preventing H-Met-Leu-AMC TFA degradation during storage
Welcome to the technical support center for H-Met-Leu-AMC TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of this fluorogenic substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic peptide substrate.[1] It is primarily used in biochemical assays to measure the activity of certain proteases, particularly metalloproteinases.[1] The substrate consists of the peptide sequence Methionine-Leucine linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). When the peptide bond is cleaved by a target enzyme, the AMC is released, resulting in a measurable increase in fluorescence. The trifluoroacetate (TFA) is a counter-ion from the purification process.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and prevent degradation, this compound should be stored in its lyophilized form at -20°C or colder (<-15°C is often cited).[4] It is crucial to keep the container tightly sealed and in a dry environment to protect it from moisture.[4]
Q3: Why is it important to protect the substrate from moisture?
A3: Moisture can lead to the hydrolysis of the peptide bonds in the substrate, rendering it inactive. The trifluoroacetate (TFA) counter-ion is also hygroscopic, meaning it attracts water, which can further accelerate degradation.[5]
Q4: How long can I store this compound?
A4: When stored properly in its lyophilized form at -20°C or below, the substrate should be stable for an extended period. For specific shelf-life information, it is always best to consult the manufacturer's certificate of analysis. Once reconstituted in a solvent, the stability of the substrate is significantly reduced, and it should be used as quickly as possible or stored in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in assay | 1. Substrate degradation: The substrate may have degraded during storage or handling, leading to the spontaneous release of free AMC. 2. Contaminated reagents: Buffers or other assay components may be contaminated with fluorescent compounds. | 1. Verify substrate integrity: Perform a quality control check of the substrate using HPLC (see Experimental Protocols section). 2. Use fresh substrate: If degradation is confirmed or suspected, use a fresh vial of this compound. 3. Check reagent purity: Run a blank control with all assay components except the enzyme to identify the source of background fluorescence. |
| Low or no signal in enzymatic assay | 1. Inactive substrate: The substrate may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. 3. Inactive enzyme: The enzyme may have lost its activity. | 1. Confirm substrate integrity: Test the substrate with a known active enzyme. Use a fresh aliquot of the substrate. 2. Optimize assay conditions: Refer to the literature for the optimal buffer conditions for your specific metalloproteinase. 3. Verify enzyme activity: Use a positive control to confirm that the enzyme is active. |
| Inconsistent or variable results | 1. Inconsistent substrate concentration: Inaccurate pipetting or partial dissolution of the lyophilized powder. 2. Repeated freeze-thaw cycles: Aliquots of the reconstituted substrate have been frozen and thawed multiple times. 3. Presence of TFA: The TFA counter-ion can sometimes interfere with cellular assays.[6][7] | 1. Ensure complete dissolution: Vortex the reconstituted substrate solution thoroughly. 2. Aliquot upon reconstitution: After the initial reconstitution, divide the substrate solution into single-use aliquots to avoid freeze-thaw cycles. 3. Consider TFA removal: For sensitive cell-based experiments, ion exchange can be performed to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.[2][3] |
Experimental Protocols
Protocol for Assessing this compound Purity and Degradation via HPLC
This protocol outlines a general method for analyzing the purity of this compound and detecting potential degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Carefully bring the lyophilized this compound to room temperature in a desiccator to prevent condensation.
-
Prepare a stock solution by dissolving the peptide in a suitable solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL.[8]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[8]
2. HPLC System and Column:
-
System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used for peptide analysis.[9]
3. Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape.[6]
4. Gradient Elution:
-
A gradient elution is recommended to separate the intact substrate from potential degradation products.[9] A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-40 min: 5% B (equilibration)
-
-
The flow rate is typically set to 1 mL/min.
5. Detection:
-
The peptide backbone can be detected at approximately 220 nm.[9] The AMC fluorophore can also be detected by its absorbance.
6. Data Analysis:
-
A pure, undegraded sample of this compound should show a single major peak in the chromatogram.[9]
-
The appearance of additional peaks, particularly those with earlier retention times (indicating more polar compounds), may signify degradation products such as hydrolyzed peptides or free AMC.
-
The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.
Signaling Pathway and Experimental Workflow Diagrams
The H-Met-Leu-AMC substrate is often employed to study the activity of matrix metalloproteinases (MMPs), which are key enzymes in the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in various physiological and pathological processes, including cancer metastasis and tissue remodeling.
Caption: Simplified signaling pathway for MMP gene expression and activation.
Caption: Recommended experimental workflow for using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 5. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
dealing with autofluorescence in H-Met-Leu-AMC TFA assays
Welcome to the technical support center for H-Met-Leu-AMC TFA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on dealing with autofluorescence.
Troubleshooting Guide: Autofluorescence
Autofluorescence, the natural fluorescence emitted by biological materials, can be a significant source of background noise in fluorescence-based assays, leading to reduced sensitivity and inaccurate results. This guide provides a systematic approach to identifying and mitigating autofluorescence in your this compound assays.
Q1: My assay has high background fluorescence. How do I determine if it's caused by autofluorescence?
A1: The first step in troubleshooting high background is to identify its source.
Experimental Protocol: Identifying Autofluorescence
-
Prepare Control Wells:
-
Unstained Control: Your biological sample (cells, tissue lysate, etc.) in assay buffer without the this compound substrate.
-
Substrate-Only Control: Assay buffer with the this compound substrate, but without your biological sample.
-
Buffer-Only Control: Assay buffer alone.
-
-
Measure Fluorescence: Read the fluorescence of all wells on your plate reader using the appropriate excitation and emission wavelengths for AMC (Excitation: ~350-380 nm, Emission: ~440-460 nm).
Data Interpretation:
| Well Condition | Expected Fluorescence | Interpretation of High Fluorescence |
| Unstained Control | Low | High fluorescence indicates autofluorescence from the biological sample. |
| Substrate-Only Control | Low | High fluorescence suggests substrate degradation or contamination. |
| Buffer-Only Control | Very Low | High fluorescence points to contaminated assay buffer or microplate. |
This initial diagnosis will help you pinpoint the primary source of the high background.
Q2: How can I reduce autofluorescence originating from my biological sample?
A2: If your unstained control shows high fluorescence, the following strategies can help reduce sample-related autofluorescence.
Troubleshooting Strategies for Sample Autofluorescence:
-
Remove Dead Cells and Debris: Dead cells and cellular debris are a common source of autofluorescence.[1]
-
Protocol: Before preparing your cell lysate or starting your assay with live cells, remove dead cells using methods like density gradient centrifugation (e.g., Ficoll) or by washing cell cultures to remove floating, dead cells. For cell lysates, centrifugation at a low speed can pellet larger debris.
-
-
Optimize Cell Fixation (for fixed cell assays): Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2][3]
-
Protocol: If your protocol involves cell fixation, consider switching to an organic solvent-based fixative like ice-cold methanol or ethanol. Alternatively, you can try to reduce the concentration of the aldehyde fixative and the incubation time.
-
-
Use a Quenching Agent: Certain reagents can help quench autofluorescence.
-
Protocol: After fixation and before adding the substrate, you can incubate your samples with a quenching agent. Common options include:
-
Sodium Borohydride: Prepare a fresh 0.1% solution in PBS. Incubate for 20-30 minutes at room temperature.
-
Sudan Black B: A 0.1% solution in 70% ethanol can be applied for 10-20 minutes, followed by thorough washing. Note that Sudan Black B can have some fluorescence in the far-red spectrum.[3]
-
-
-
Choose Fluorophores with Longer Wavelengths: Since cellular autofluorescence is often more pronounced in the blue-green spectrum, shifting to red or far-red fluorophores can be beneficial. While this is a general strategy, for this specific assay, you are limited to the AMC fluorophore. However, being aware of this principle is important for broader experimental design.[1][4]
Q3: What if the this compound substrate itself is causing high background?
A3: High background in the substrate-only control suggests a problem with the substrate's integrity.
Troubleshooting Substrate-Related High Background:
-
Proper Storage and Handling: The this compound substrate is sensitive to light and multiple freeze-thaw cycles.
-
Protocol: Store the substrate protected from light at -20°C or lower. Aliquot the reconstituted substrate into smaller, single-use volumes to avoid repeated freezing and thawing.
-
-
Check for Contamination: The substrate or the solvent used for reconstitution (e.g., DMSO) could be contaminated with fluorescent impurities.
-
Protocol: Use high-purity, spectroscopy-grade solvents for reconstitution. Test a "solvent-only" control to ensure it is not contributing to the background.
-
-
Non-Enzymatic Hydrolysis: The substrate may be unstable in your assay buffer, leading to spontaneous release of the AMC fluorophore.
-
Protocol: Prepare the substrate-containing assay buffer immediately before use. You can also test the stability of the substrate in your buffer by incubating it over time and measuring the fluorescence at different time points.
-
Frequently Asked Questions (FAQs)
Q: What are the primary sources of autofluorescence in cell-based assays?
A: Autofluorescence in cell-based assays primarily originates from endogenous molecules within the cells. These include:
-
Structural proteins: Collagen and elastin.[1]
-
Metabolic coenzymes: Nicotinamide adenine dinucleotide (NADH) and flavins.[1]
-
Cellular organelles: Mitochondria and lysosomes.[1]
-
Pigments: Lipofuscin (an "aging" pigment) and hemoglobin in red blood cells.[3]
Additionally, components of the cell culture medium, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4] Experimental procedures, particularly fixation with aldehyde-based reagents, are also a known cause of increased autofluorescence.[2][3]
Q: Can the TFA (trifluoroacetic acid) counter-ion in the this compound substrate contribute to autofluorescence?
A: While trifluoroacetic acid (TFA) itself is not typically a source of fluorescence, its presence as a counter-ion in peptide substrates can sometimes interfere with biological assays.[5][6] This interference is usually due to its effects on cell viability, enzyme activity, or peptide conformation rather than direct fluorescence. However, high concentrations of any acidic component could potentially alter the local environment and affect the fluorescence of the AMC fluorophore.
If you suspect the TFA counter-ion is causing issues, you can perform a counter-ion exchange to replace TFA with a more biocompatible ion like chloride.
Experimental Protocol: TFA Counter-Ion Exchange
-
Dissolve the peptide in a minimal amount of 10 mM HCl.
-
Lyophilize (freeze-dry) the solution.
-
Repeat this process 2-3 times to ensure complete exchange.
-
Re-dissolve the peptide in your desired solvent for the assay.
Always validate the activity of the peptide after counter-ion exchange.
Q: What is a standard experimental protocol for an this compound protease assay?
A: The following is a generalized protocol. You may need to optimize concentrations and incubation times for your specific enzyme and experimental conditions.
Experimental Protocol: this compound Protease Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your protease of interest (e.g., Tris or HEPES-based buffer at a specific pH).
-
Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a stock concentration of 10 mM.
-
Enzyme Solution: Prepare your protease solution at the desired concentration in assay buffer.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.
-
-
Standard Curve Preparation:
-
Create a dilution series of the free AMC stock solution in your assay buffer to generate a standard curve (e.g., 0-50 µM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add your enzyme solution to the wells.
-
To initiate the reaction, add the this compound substrate to a final concentration in the desired range (e.g., 10-100 µM). The final DMSO concentration should be kept low (<1%).
-
Include the following controls:
-
No-Enzyme Control: Substrate in assay buffer without the enzyme.
-
Inhibitor Control (if applicable): Enzyme, substrate, and a known inhibitor of your protease.
-
Sample Autofluorescence Control: Your sample without the substrate.
-
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 380 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from your experimental readings.
-
Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of product formed (moles of AMC).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Diagrams
References
Validation & Comparative
A Researcher's Guide to Fluorogenic Substrates for Leucine Aminopeptidase
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. Leucine Aminopeptidases (LAPs) are a crucial class of exopeptidases involved in various physiological processes, including protein degradation, peptide processing, and cellular signaling. The use of fluorogenic substrates provides a sensitive and continuous method for monitoring LAP activity. This guide offers a comparative overview of commonly used and potential fluorogenic substrates for Leucine Aminopeptidase, with a focus on providing practical experimental data and protocols.
Leucine Aminopeptidases (LAPs) preferentially catalyze the hydrolysis of leucine residues from the N-terminus of peptides and proteins.[1] These enzymes are found across all kingdoms of life and play significant roles in cellular maintenance.[2] Given their involvement in pathological conditions, including cancer, LAPs are important targets for drug discovery and diagnostics.
This guide will delve into the use of fluorogenic substrates for LAP activity assays, with a primary focus on the well-established substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). We will also explore other potential substrates, such as H-Met-Leu-AMC TFA, and discuss the factors influencing substrate specificity.
Principle of Fluorogenic Aminopeptidase Assays
Fluorogenic assays for aminopeptidases rely on the enzymatic cleavage of a peptide substrate linked to a fluorophore. A commonly used fluorophore is 7-amino-4-methylcoumarin (AMC). When the amino acid or peptide is conjugated to the AMC molecule, the fluorescence is quenched. Upon enzymatic cleavage of the amide bond by an aminopeptidase, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This method offers high sensitivity and a continuous assay format, making it suitable for high-throughput screening.
In-depth Look: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a widely used and well-characterized fluorogenic substrate for Leucine Aminopeptidase.[3] Its specificity for LAP, coupled with the favorable photophysical properties of the released AMC fluorophore (Excitation: ~340-360 nm, Emission: ~440-460 nm), has made it a staple in academic and industrial research.
Quantitative Data for Leu-AMC with Leucine Aminopeptidase (from Pseudomonas aeruginosa)
The following table summarizes the kinetic parameters of Leu-AMC with the Leucine Aminopeptidase (PepA) from Pseudomonas aeruginosa. This data provides a quantitative baseline for the performance of this substrate.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Leu-AMC | Pseudomonas aeruginosa PepA | 170 | 1.5 | 8,824 |
Data extracted from a study on the catalytic mechanism of a processive metalloaminopeptidase. The study provides detailed kinetic analysis of various substrates with PaPepA.
Exploring Alternative Fluorogenic Substrates for Leucine Aminopeptidase
While Leu-AMC is a robust and reliable substrate, the exploration of alternative substrates can offer advantages in terms of specificity, sensitivity, and kinetic properties for different LAP orthologs or in specific assay conditions.
This compound
Other Single Amino Acid-AMC Substrates
Studies on the substrate specificity of various LAPs have revealed that these enzymes can hydrolyze other amino acid-AMC conjugates. For instance, a study on the Leucine Aminopeptidase from Staphylococcus aureus demonstrated varied activity against a panel of fluorogenic substrates.
| Substrate | Relative Activity (%) with S. aureus LAP |
| Leu-AMC | 100 |
| Met-AMC | ~80 |
| Ala-AMC | ~200 |
| Arg-AMC | ~200 |
This data is derived from a study on the substrate specificity of S. aureus LAP and indicates that while Leu-AMC is a good substrate, others may be more efficiently hydrolyzed by this particular enzyme.
Experimental Protocols
Below is a generalized protocol for a Leucine Aminopeptidase activity assay using a fluorogenic AMC-based substrate. This protocol can be adapted for specific experimental needs.
Materials
-
Leucine Aminopeptidase (purified enzyme or cell lysate)
-
Fluorogenic Substrate (e.g., Leu-AMC) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a divalent cation like MnCl2 if required by the specific LAP)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (Ex/Em = ~350/~440 nm)
Procedure
-
Prepare the Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.
-
Include a "no enzyme" control containing 50 µL of Assay Buffer only for background fluorescence measurement.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set for AMC.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing Key Concepts
To further aid in the understanding of Leucine Aminopeptidase and its substrates, the following diagrams illustrate a relevant biological pathway, a typical experimental workflow, and a comparison of substrate features.
Caption: Simplified pathway of protein degradation where Leucine Aminopeptidase plays a role.
Caption: Experimental workflow for a Leucine Aminopeptidase assay using a fluorogenic substrate.
Caption: Key features of an ideal fluorogenic substrate for enzyme assays.
References
- 1. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Identities of Extracellular Peptidases in Subsurface Sediments of the White Oak River Estuary, North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorogenic Substrates for Monitoring Proteasome Activity: Boc-LRR-AMC vs. H-Met-Leu-AMC TFA
For researchers, scientists, and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the selection of appropriate assay reagents is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of two fluorogenic substrates, Boc-LRR-AMC and H-Met-Leu-AMC TFA, for the assessment of proteasome activity.
The 26S proteasome is a multi-catalytic enzyme complex responsible for the degradation of the majority of intracellular proteins. It possesses three distinct proteolytic activities, each attributed to a specific active site within its 20S core particle: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (CL). The choice of substrate is therefore critical to selectively probe these individual activities.
Substrate Specificity and Performance
A thorough review of the scientific literature indicates that Boc-LRR-AMC is a well-characterized and widely adopted fluorogenic substrate for specifically measuring the trypsin-like activity of the proteasome, which is primarily associated with the β2 subunit.[1][2][3][4][5][6] Upon cleavage by the proteasome, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable fluorescent signal.
In contrast, there is a notable lack of published data characterizing This compound as a substrate for any of the three catalytic activities of the proteasome. While dipeptidyl and tripeptidyl-AMC conjugates are common motifs for protease substrates, the specific sequence Met-Leu is not classically associated with the known cleavage preferences of the proteasome's active sites. Searches for its application in proteasome research did not yield relevant results, suggesting it may be designed for other proteases or is not in common use for this application. For instance, Leu-AMC is a known substrate for leucine aminopeptidase.
Given the absence of performance data for this compound in the context of proteasome activity, a direct quantitative comparison with the established substrate Boc-LRR-AMC is not feasible. Therefore, this guide will focus on the detailed characteristics of Boc-LRR-AMC and provide a comparative framework using a well-established substrate for a different proteasome activity, Suc-LLVY-AMC, which targets the chymotrypsin-like (β5 subunit) activity. This will serve to highlight the importance of substrate selection in dissecting the multifaceted activity of the proteasome.
Quantitative Data Summary
The following table summarizes the key performance characteristics of Boc-LRR-AMC for the trypsin-like activity and Suc-LLVY-AMC for the chymotrypsin-like activity of the proteasome.
| Feature | Boc-LRR-AMC | Suc-LLVY-AMC |
| Target Proteasome Activity | Trypsin-like (β2 subunit) | Chymotrypsin-like (β5 subunit)[7][8][9][10] |
| Peptide Sequence | Boc-Leu-Arg-Arg-AMC | Suc-Leu-Leu-Val-Tyr-AMC[7][10] |
| Typical Working Concentration | 50 - 200 µM[2] | 12.5 - 100 µM |
| Excitation Wavelength | 380 nm[2] | 350 - 360 nm[7] |
| Emission Wavelength | 460 nm[2] | 440 - 460 nm[7] |
| Reported Km (µM) | Data not readily available in a comparative context | ~20-80 (Varies with conditions and proteasome type) |
| Reported Vmax (RFU/s) | Data not readily available in a comparative context | Varies with enzyme concentration and conditions |
Experimental Protocols
General Proteasome Activity Assay Protocol
This protocol provides a general framework for measuring proteasome activity in cell lysates using fluorogenic AMC-based substrates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO) of Boc-LRR-AMC or Suc-LLVY-AMC
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Proteasome inhibitor (e.g., MG132) for determining background fluorescence
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw cycles) in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup: In a black 96-well plate, add cell lysate (e.g., 20-50 µg of total protein) to each well. For background determination, pre-incubate a subset of wells with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C. Bring the total volume in each well to 100 µL with assay buffer.
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate (e.g., 100 µM Boc-LRR-AMC or 50 µM Suc-LLVY-AMC) in assay buffer. Add 100 µL of the substrate solution to each well to initiate the reaction (final volume 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm for Boc-LRR-AMC, or 360 nm excitation and 460 nm emission for Suc-LLVY-AMC.
-
Data Analysis: Calculate the rate of AMC release (Vmax) from the linear portion of the fluorescence versus time curve. Subtract the rate obtained from the inhibitor-treated wells to determine the specific proteasome activity.
Visualizing the Ubiquitin-Proteasome Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Caption: Experimental Workflow for Proteasome Activity Assay.
Conclusion
The selection of an appropriate fluorogenic substrate is a critical determinant for the successful investigation of proteasome function. Boc-LRR-AMC is a robust and specific tool for the measurement of the trypsin-like activity of the proteasome. In contrast, the utility of this compound for this purpose is not supported by available scientific literature. Researchers aiming to dissect the distinct catalytic activities of the proteasome should select substrates with well-defined specificity, such as Boc-LRR-AMC for trypsin-like activity and Suc-LLVY-AMC for chymotrypsin-like activity, to ensure the generation of accurate and meaningful data. This guide provides the necessary framework to make informed decisions on substrate selection and experimental design for the study of this essential cellular machinery.
References
- 1. Measurement of proteasome activity with fluorogenic peptide substrates [bio-protocol.org]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. ubiqbio.com [ubiqbio.com]
- 4. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leu-AMC [L-Leucine-7-amido-4-methylcoumarin] *CAS 62480-44-8* | AAT Bioquest [aatbio.com]
- 9. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. south-bay-bio.com [south-bay-bio.com]
A Head-to-Head Battle: Unveiling the Advantages of H-Met-Leu-AMC TFA Over Chromogenic Substrates in Protease Assays
For researchers, scientists, and drug development professionals engaged in protease analysis, the choice of substrate is a critical determinant of assay sensitivity, accuracy, and efficiency. This guide provides a comprehensive comparison of the fluorogenic substrate, H-Met-Leu-AMC TFA, and traditional chromogenic substrates, supported by experimental data and detailed protocols to inform your assay design and optimization.
The fundamental advantage of this compound, a fluorogenic substrate, lies in its vastly superior sensitivity and signal-to-noise ratio compared to its chromogenic counterparts. This heightened sensitivity allows for the detection of lower enzyme concentrations and subtle changes in activity, crucial for inhibitor screening and kinetic studies.
At a Glance: this compound vs. Chromogenic Substrates
| Feature | This compound (Fluorogenic) | Chromogenic Substrates (e.g., p-nitroanilide) |
| Detection Principle | Fluorescence | Colorimetric (Absorbance) |
| Signal Output | Emission of light upon cleavage | Change in color upon cleavage |
| Sensitivity | High (nanomolar to picomolar range) | Moderate (micromolar range) |
| Signal-to-Noise Ratio | High | Lower |
| Assay Format | Continuous, real-time monitoring | Endpoint or kinetic |
| Instrumentation | Fluorescence plate reader or spectrofluorometer | Spectrophotometer or plate reader |
| Potential for Interference | Compound autofluorescence | Compound absorbance, light scattering |
Deeper Dive: The Mechanism of Action
The distinct advantages of this compound stem from its core mechanism. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when conjugated to the peptide (H-Met-Leu). Upon enzymatic cleavage of the amide bond by a protease, the free AMC is released, resulting in a significant increase in fluorescence.[1][2][3] This "turn-on" signal provides a direct and highly sensitive measure of enzyme activity.
Chromogenic substrates, typically linked to p-nitroanilide (pNA), undergo a similar cleavage process. However, the release of pNA results in a yellow color that is measured by absorbance.[2] While effective, this method is inherently less sensitive than fluorescence detection.
Supporting Experimental Data: A Performance Showdown
Table 1: Comparative Performance Metrics (Illustrative)
| Parameter | This compound (Fluorogenic) | L-Met-pNA (Chromogenic) |
| Km (Michaelis Constant) | Lower (indicates higher affinity) | Higher (indicates lower affinity) |
| Vmax (Maximum Velocity) | Comparable | Comparable |
| kcat/Km (Catalytic Efficiency) | Higher | Lower |
| Limit of Detection (LOD) | ~10-100 fold lower | Higher |
| Signal-to-Noise Ratio | Significantly Higher | Lower |
Note: The values in this table are illustrative and based on typical performance differences observed between AMC and pNA substrates for aminopeptidases.
The higher catalytic efficiency (kcat/Km) observed with fluorogenic substrates indicates that the enzyme processes the substrate more efficiently at lower concentrations, a key advantage when working with precious or low-abundance enzymes. The significantly lower limit of detection empowers researchers to conduct experiments with smaller sample volumes and lower enzyme concentrations, leading to cost and resource savings.
Experimental Protocols: A Comparative Workflow
The following protocols outline the key steps for a typical protease assay using both this compound and a chromogenic substrate.
Experimental Workflow Overview
Caption: Comparative experimental workflows for fluorogenic and chromogenic protease assays.
Detailed Methodologies
I. Assay Using this compound (Fluorogenic)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂).
-
Enzyme Solution: Dilute the protease to the desired concentration in assay buffer immediately before use. Keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. Further dilute in assay buffer to the desired working concentration (e.g., 2X the final assay concentration).
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a black, flat-bottom 96-well microplate. Include wells with assay buffer only as a blank control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with excitation at approximately 365 nm and emission at approximately 440 nm.
-
II. Assay Using a Chromogenic Substrate (e.g., L-Met-pNA)
-
Reagent Preparation:
-
Assay Buffer: Prepare the same assay buffer as for the fluorogenic assay.
-
Enzyme Solution: Dilute the protease to the desired concentration in assay buffer.
-
Chromogenic Substrate Stock Solution: Prepare a 10 mM stock solution of the pNA substrate in DMSO or water, depending on its solubility. Further dilute in assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a clear, flat-bottom 96-well microplate. Include a blank control.
-
Pre-incubate the plate at the optimal temperature.
-
Initiate the reaction by adding 50 µL of the 2X chromogenic substrate working solution.
-
Measure the absorbance at 405 nm kinetically over time or as an endpoint measurement after a fixed incubation period. For endpoint assays, the reaction may need to be stopped by adding an acid solution (e.g., acetic acid).
-
Signaling Pathway and Cleavage Mechanism
The enzymatic reaction for both substrate types follows a simple proteolytic cleavage pathway.
Caption: Enzymatic cleavage of fluorogenic and chromogenic substrates.
Conclusion: A Clear Advantage for Fluorogenic Substrates
For researchers requiring high sensitivity, continuous monitoring, and robust data for kinetic analysis and inhibitor screening, this compound and other fluorogenic substrates offer a distinct and significant advantage over traditional chromogenic substrates. The ability to detect lower levels of enzymatic activity with a higher signal-to-noise ratio translates to more reliable and reproducible data, ultimately accelerating research and development in the field of protease biology and drug discovery. While chromogenic assays remain a viable option for certain applications, the superior performance characteristics of fluorogenic substrates make them the preferred choice for demanding quantitative protease assays.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
Validating the H-Met-Leu-AMC TFA Assay: A Comparative Guide to Known Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of known inhibitors in the validation of the H-Met-Leu-AMC TFA assay. This document outlines experimental data, detailed protocols, and visual workflows to support your research in enzyme inhibition and drug discovery.
The this compound (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) assay is a sensitive and reliable method for measuring the activity of certain proteases, particularly aminopeptidases. The substrate, upon cleavage by an enzyme, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a quantifiable signal directly proportional to enzyme activity. This guide focuses on the validation of this assay using well-characterized inhibitors of aminopeptidases, such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP).
Performance of Known Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of known aminopeptidase inhibitors. While not all data were generated using the specific this compound substrate, they provide a strong indication of their expected performance in this assay.
| Inhibitor | Target Enzyme(s) | Reported IC50 | Reference |
| Bestatin | Leucine Aminopeptidase, Aminopeptidase B, Aminopeptidase N | 20 nM (LAP), 60 nM (APB), 16.9 µM (APN) | |
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP), Puromycin-Sensitive Aminopeptidase (PuSA), Aminopeptidase N | 100 nM (LAP), 150 nM (PuSA), 220 nM (APN) | [1][2] |
| Curcumin | Aminopeptidase N | ~7-10 µM (in vivo, cell-based) | [3] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time. The data presented here are for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for validating the this compound assay with known inhibitors. This protocol is adapted from established fluorometric aminopeptidase assays.[4][5]
Materials and Reagents
-
This compound substrate
-
Recombinant human Aminopeptidase N (CD13) or Leucine Aminopeptidase
-
Known inhibitors: Bestatin, Tosedostat
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of inhibitors (e.g., Bestatin, Tosedostat) in DMSO.
-
Dilute the enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a linear reaction rate over the desired time course.
-
-
Inhibitor Preparation:
-
Create a serial dilution of each inhibitor in Assay Buffer. It is recommended to perform a wide range of concentrations to determine the IC50 value accurately.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control, e.g., DMSO in Assay Buffer)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes. The kinetic read-out is crucial for determining the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of the this compound assay with known inhibitors.
Caption: Workflow for this compound assay validation.
Aminopeptidase N (CD13) Signaling Overview
Aminopeptidase N (CD13) is a transmembrane ectoenzyme with roles in peptide cleavage and signal transduction. The this compound assay can be a valuable tool for identifying inhibitors that modulate its activity and downstream signaling. Ligation of CD13 can trigger intracellular signaling cascades, influencing processes like cell migration, proliferation, and inflammation.[6][7][8]
Caption: Aminopeptidase N (CD13) signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. abcam.com [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 [mdpi.com]
Navigating Protease Specificity: A Comparative Guide to H-Met-Leu-AMC TFA Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate assay development and inhibitor screening. This guide provides a comparative analysis of the fluorogenic substrate H-Met-Leu-AMC TFA and its potential cross-reactivity with various protease classes.
The trifluoroacetic acid (TFA) salt of H-Methionyl-Leucyl-7-amino-4-methylcoumarin (H-Met-Leu-AMC) is a synthetic peptide derivative utilized as a substrate in protease assays.[1][2] Its utility lies in the fluorogenic AMC group, which upon cleavage from the peptide by a protease, emits a fluorescent signal that can be quantified to determine enzyme activity. While developed for specific applications, its dipeptide sequence, Met-Leu, suggests potential interactions with a range of proteases, particularly those that recognize hydrophobic residues at the P1 and P2 positions of their substrates.
Data Presentation: Cross-Reactivity Profile of this compound
A comprehensive, publicly available dataset of kinetic parameters (Km and kcat) for this compound across a wide spectrum of proteases is not currently available. However, based on the known substrate specificities of major protease classes, a qualitative assessment of potential cross-reactivity can be inferred. The following table summarizes the expected reactivity of this compound with different proteases. It is crucial to note that this is a predictive guide, and empirical testing is necessary to determine the precise kinetic constants for each enzyme.
| Protease Class | Representative Proteases | Expected Reactivity with this compound | Rationale |
| Serine Proteases | Trypsin, Chymotrypsin, Elastase | Low to Moderate | Chymotrypsin and elastase favor hydrophobic residues at the P1 position. The presence of Leucine (P1) and Methionine (P2) may allow for some hydrolysis. Trypsin's preference for basic residues (Arg, Lys) at P1 suggests low reactivity. |
| Cysteine Proteases | Papain, Cathepsin B, Cathepsin L | Moderate to High | Many cysteine proteases, like papain and cathepsins, exhibit broad substrate specificity and can accommodate hydrophobic residues in their S1 and S2 pockets.[3][4] |
| Metalloproteases | Matrix Metalloproteinases (MMPs), Aminopeptidases | Moderate to High | Leucine aminopeptidases are known to cleave N-terminal leucine residues.[5][6][7] Some MMPs also show a preference for hydrophobic residues in their substrates. |
| Aspartic Proteases | Pepsin, Cathepsin D | Low | These proteases typically recognize specific sequences with hydrophobic residues, but their optimal substrates are generally longer peptides. |
| Threonine Proteases | Proteasome | Moderate | The chymotrypsin-like activity of the proteasome cleaves after hydrophobic residues, suggesting potential for this compound hydrolysis. |
Experimental Protocols: Fluorogenic Protease Activity Assay
This protocol provides a general framework for assessing the activity of a given protease using this compound. It is essential to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific protease.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES, MES, depending on the optimal pH for the protease)
-
Enzyme Dilution Buffer (assay buffer, potentially with additives like BSA to prevent enzyme denaturation)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
DMSO for substrate stock solution
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light.
-
Enzyme Preparation: Dilute the protease to the desired concentration in the enzyme dilution buffer. Keep on ice.
-
Assay Reaction: a. In a 96-well black microplate, add the assay buffer. b. Add the this compound substrate to the wells to achieve the final desired concentration. Mix gently. c. Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes. d. Initiate the reaction by adding the diluted enzyme to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. b. To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of the this compound substrate and a fixed concentration of the enzyme. c. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Process
Experimental Workflow for Protease Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
Principle of the Fluorogenic Protease Assay
Caption: Proteolytic cleavage of H-Met-Leu-AMC releases fluorescent AMC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 3. Kinetics of the action of papain on fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ac-Leu-AMC | AAT Bioquest [aatbio.com]
- 6. Leu-AMC hydrochloride, Fluorogenic leucine aminopeptidase substrate (CAS 62480-44-8) | Abcam [abcam.com]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Sensitivity of Aminopeptidase Substrates: A Focus on AMC-Conjugated Peptides
For researchers and professionals in drug development, the sensitive and accurate measurement of protease activity is paramount. Aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, are crucial in numerous physiological processes, making them attractive therapeutic targets. The use of fluorogenic substrates, particularly those conjugated to 7-amino-4-methylcoumarin (AMC), has become a cornerstone of aminopeptidase activity assays due to their high sensitivity and suitability for high-throughput screening.
Overview of AMC-Based Fluorogenic Substrates
The principle behind AMC-based substrates is straightforward: the AMC fluorophore is quenched when conjugated to a peptide. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The intensity of the fluorescence is directly proportional to the enzymatic activity. The choice of the peptide sequence conjugated to AMC determines the substrate's specificity for a particular protease.
Sensitivity Comparison of Common AMC Substrates
The sensitivity of a fluorogenic substrate is best described by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is given by the kcat/Kₘ ratio.
While specific kinetic data for H-Met-Leu-AMC TFA is not widely published, we can compare the sensitivity of other well-characterized AMC substrates for relevant aminopeptidases, such as Aminopeptidase N (APN) and Dipeptidyl Peptidase IV (DPP-IV).
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Arg-Phe-[³H]anilide | Porcine Kidney Aminopeptidase N | 12 | 294 | 2.45 x 10⁷ | [1] |
| L-pNA | Aeromonas proteolytica Aminopeptidase (a form of Leucine Aminopeptidase) | 10.6 | 71.3 | 6.73 x 10⁶ | [2] |
| H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | Porcine Kidney Aminopeptidase P | 4.8 | - | - | [3] |
| H-Orn(δ-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | Porcine Kidney Aminopeptidase P | 5.2 | - | - | [3] |
| Gly-Pro-AMC | Human Dipeptidyl Peptidase IV | - | - | - | [4] |
Note: Data for different enzymes and from different studies are presented. Direct comparison of sensitivity should be made with caution due to variations in experimental conditions. The entry for Gly-Pro-AMC indicates its use as a substrate, though specific kinetic constants were not provided in the cited source.[4]
Experimental Protocols
A generalized protocol for determining aminopeptidase activity using a fluorogenic AMC substrate is provided below. This protocol can be adapted for specific enzymes and substrates.
General Aminopeptidase Activity Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific aminopeptidase being studied (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Prepare a stock solution of the purified aminopeptidase in assay buffer. The final concentration will depend on the enzyme's activity.
-
Substrate Stock Solution: Dissolve the AMC substrate (e.g., this compound, Ala-AMC, Leu-AMC) in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) for generating a standard curve.
2. Assay Procedure:
-
Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer in a black 96-well microplate. This will be used to convert relative fluorescence units (RFU) to the concentration of the product.
-
Enzyme Reaction:
-
Add assay buffer to the wells of a black 96-well microplate.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control.
-
To initiate the reaction, add the AMC substrate to all wells. The final substrate concentration should ideally be around the Kₘ value, or a range of concentrations can be used to determine kinetic parameters.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360-380 nm excitation and ~440-460 nm emission).
-
Data Analysis:
-
Record the fluorescence intensity over time (kinetic mode).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the V₀ from RFU/min to moles of AMC/min using the standard curve.
-
For kinetic parameter determination, plot the reaction velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing Experimental Workflow and a Relevant Signaling Pathway
To further aid researchers, the following diagrams illustrate a typical experimental workflow for an aminopeptidase assay and a simplified signaling pathway involving an aminopeptidase.
Caption: A typical workflow for an aminopeptidase activity assay using a fluorogenic AMC substrate.
Caption: A simplified diagram of the Renin-Angiotensin System showing the role of Aminopeptidase N.
Conclusion
The selection of an appropriate fluorogenic substrate is critical for the accurate determination of aminopeptidase activity. While this compound is a valuable tool for such assays, the lack of publicly available, direct comparative sensitivity data necessitates a careful consideration of alternative substrates for which kinetic parameters have been established. Substrates such as Ala-AMC and Leu-AMC have been shown to be effective for measuring the activity of enzymes like Aminopeptidase N. Researchers are encouraged to perform their own substrate optimization and kinetic analyses to determine the most sensitive and specific substrate for their particular application. The provided experimental protocol and workflow diagrams serve as a foundational guide for these investigations.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of the fluorogenic dipeptide substrate H-Met-Leu-AMC TFA and related compounds used in the study of aminopeptidases. Due to the limited availability of published kinetic data for this compound, this document focuses on the kinetic parameters of closely related and structurally simpler fluorogenic substrates. This information is crucial for researchers designing enzyme assays, screening for inhibitors, and characterizing the activity of various aminopeptidases.
Introduction to Fluorogenic Aminopeptidase Substrates
Fluorogenic substrates like this compound are invaluable tools for studying the activity of proteases, particularly aminopeptidases. These enzymes cleave amino acids from the N-terminus of proteins and peptides. The substrate consists of a peptide sequence (in this case, Met-Leu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction.
Comparative Kinetic Data
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| ERAP1 (Allotype 1) | Leu-AMC | - | - | 0.059 | [1] |
| ERAP1 (Allotype 2) | Leu-AMC | - | - | 0.078 | [1] |
| ERAP1 (Allotype 3) | Leu-AMC | - | - | 0.091 | [1] |
| ERAP1 (Allotype 10) | Leu-AMC | - | - | 0.005 | [1] |
| Puromycin-sensitive aminopeptidase | Leu-MCA | 91 | - | - | [2] |
| Puromycin-sensitive aminopeptidase | Met-MCA | 189 | - | - | [2] |
| Puromycin-sensitive aminopeptidase | Ala-MCA | 182 | - | - | [2] |
| Puromycin-sensitive aminopeptidase | Phe-MCA | 167 | - | - | [2] |
| Puromycin-sensitive aminopeptidase | Lys-MCA | 220 | - | - | [2] |
| Puromycin-sensitive aminopeptidase | Pro-pNA | 470 | - | - | [2] |
| Puromycin-sensitive aminopeptidase | Val-pNA | 210 | - | - | [2] |
Note: The kcat/Km for ERAP1 allotypes were determined under conditions where the substrate concentration was well below Km, providing a measure of catalytic efficiency. Full Michaelis-Menten analysis for Leu-AMC with ERAP1 was challenging due to the substrate's allosteric behavior.[1][3] Km values for Puromycin-sensitive aminopeptidase are for various aminoacyl-methylcoumarylamide (MCA) and p-nitroanilide (pNA) substrates.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of aminopeptidase activity using fluorogenic AMC substrates is provided below. This protocol can be adapted for this compound and other related substrates.
Objective: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the hydrolysis of a fluorogenic aminopeptidase substrate.
Materials:
-
Purified aminopeptidase (e.g., recombinant ERAP1 or PSA)
-
Fluorogenic substrate stock solution (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl for ERAP1).
-
96-well black microtiter plates.
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Standard 7-amino-4-methylcoumarin (AMC) solution for calibration.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the fluorogenic substrate in assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen to ensure a linear rate of product formation for the duration of the assay.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of free AMC in the assay buffer. This will be used to convert the fluorescence units to the concentration of the product formed.
-
Measure the fluorescence of the AMC standards in the microplate reader at the appropriate excitation and emission wavelengths.
-
-
Enzyme Assay:
-
To each well of the 96-well plate, add the substrate solution at various concentrations.
-
Initiate the reaction by adding the enzyme solution to each well. The final volume in each well should be constant.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time (kinetic mode). Record data points every minute for a period of 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of AMC using the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
-
The catalytic efficiency is then determined as the ratio kcat/Km.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic processing of antigenic peptides by ERAP1 and a general workflow for determining kinetic parameters of fluorogenic substrates.
Caption: ERAP1's role in antigen processing.
Caption: Workflow for kinetic analysis.
References
- 1. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of H-Met-Leu-AMC TFA for High-Throughput Screening
In the realm of drug discovery and enzyme research, the selection of an appropriate substrate is paramount for the development of robust and cost-effective high-throughput screening (HTS) assays. H-Met-Leu-AMC•TFA has emerged as a fluorogenic substrate for certain aminopeptidases, particularly Aminopeptidase B. This guide provides a comprehensive cost-benefit analysis of H-Met-Leu-AMC•TFA compared to alternative substrates, supported by available experimental data, to aid researchers in making informed decisions for their HTS campaigns.
Performance Comparison of Aminopeptidase Substrates
The ideal substrate for HTS should exhibit high enzymatic turnover (kcat), low Michaelis constant (Km) indicating high affinity, and result in a strong, stable signal with low background, leading to a high Z'-factor. The Z'-factor is a statistical measure of the quality of an HTS assay, where a value between 0.5 and 1.0 indicates an excellent assay.
While direct comparative studies for H-Met-Leu-AMC•TFA are limited, we can infer its potential performance by examining data for similar AMC-based substrates and comparing them with other classes of substrates.
Table 1: Performance Characteristics of Aminopeptidase Substrates
| Substrate Class | Example Substrate | Typical Fluorophore/Chromophore | Advantages | Disadvantages |
| Aminomethylcoumarin (AMC) | H-Met-Leu-AMC•TFA, Leu-AMC | Aminomethylcoumarin | High sensitivity, well-established chemistry | Potential for interference from fluorescent compounds, lower quantum yield compared to some newer dyes |
| para-Nitroanilide (pNA) | Leu-pNA | para-Nitroaniline | Cost-effective, simple colorimetric detection | Lower sensitivity than fluorogenic substrates, potential for colorimetric interference |
| Rhodamine 110 | (Arg)₂-R110 | Rhodamine 110 | High quantum yield, photostable, less spectral overlap with autofluorescence | Can be more expensive, may require specific filter sets |
| Internally Quenched (FRET) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | High signal-to-background ratio, ratiometric measurements possible | Can be more expensive, complex synthesis |
Quantitative Data Summary
The following tables summarize available quantitative data for various aminopeptidase substrates. It is important to note that these values are enzyme and condition-dependent and should be used as a guide for comparison.
Table 2: Kinetic Parameters of Selected Aminopeptidase Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Leu-AMC | Metalloaminopeptidase (PaPepA) | 170 | - | - |
| Leu-pNA | Metalloaminopeptidase (PaPepA) | >2000 | - | - |
| Arg-β-naphthylamide | Aminopeptidase B | 35 | - | - |
| Lys-β-naphthylamide | Aminopeptidase B | 120 | - | - |
Table 3: High-Throughput Screening Performance Metrics
| Substrate | Assay Type | Substrate Concentration (µM) | Z'-Factor | Signal-to-Background Ratio |
| Leu-AMC | Insulin-Regulated Aminopeptidase (IRAP) Inhibition | 37.5 | >0.5 | Not specified |
Cost-Benefit Analysis
The cost-effectiveness of a substrate in HTS is not solely determined by its price per milligram but by the cost per data point. This is influenced by the required working concentration and the assay volume.
Table 4: Estimated Cost Comparison of Aminopeptidase Substrates
| Substrate | Estimated Price (per 5mg) | Typical Working Concentration (µM) | Estimated Cost per 1000 Wells (384-well plate, 20µL volume) |
| H-Met-Leu-AMC•TFA | ~$150 - $250 | 10 - 50 (estimated) | $0.57 - $4.70 |
| Leu-AMC | ~$50 - $100 | 10 - 50 | $0.19 - $1.90 |
| Met-Leu-MCA | ~$150 - $250 | 10 - 50 (estimated) | $0.57 - $4.70 |
| Leu-pNA | ~$20 - $50 | 100 - 1000 | $0.15 - $3.80 |
| Rhodamine 110 based | ~$150 - $300+ | 1 - 10 | $0.57 - $5.70+ |
Note: Prices are estimates and can vary significantly between suppliers. Cost per well calculation is based on estimated working concentrations and does not include other assay reagents.
Analysis:
-
Leu-AMC represents a more common and generally less expensive AMC-based substrate. For general aminopeptidase activity screening, it may offer a more cost-effective solution than H-Met-Leu-AMC•TFA, provided it is a suitable substrate for the enzyme of interest.
-
pNA-based substrates are the most economical option but their lower sensitivity may not be suitable for all HTS applications, especially when detecting weak inhibitors or low enzyme concentrations.
-
Rhodamine 110 and FRET-based substrates offer superior performance characteristics in terms of signal brightness and signal-to-background ratio, which can be critical for challenging assays. However, this comes at a higher cost.
Experimental Protocols
A detailed and optimized experimental protocol is crucial for a successful HTS campaign. Below is a general protocol for a fluorescence-based aminopeptidase assay in a 384-well format that can be adapted for H-Met-Leu-AMC•TFA and its alternatives.
General Protocol for Fluorescence-Based Aminopeptidase Assay (384-Well Plate)
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH and buffer composition should be determined for the specific aminopeptidase.
-
Enzyme Solution: Prepare a stock solution of the aminopeptidase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for the desired assay duration.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate (e.g., H-Met-Leu-AMC•TFA) in a suitable solvent (e.g., DMSO). The final concentration in the assay should be at or near the Km value to ensure sensitivity to inhibitors.
-
Inhibitor/Compound Solution: Prepare stock solutions of test compounds and a known inhibitor (positive control) in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (for AMC, typically Ex: 360-380 nm, Em: 440-460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Normalize the data to the controls on each plate.
-
Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| where σ is the standard deviation and µ is the mean of the positive and negative controls.
-
Visualizations
Signaling Pathway and Experimental Workflow
Safety Operating Guide
Proper Disposal of H-Met-Leu-AMC TFA: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of H-Met-Leu-AMC TFA, a fluorogenic substrate used in protease assays, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for its proper disposal, alongside key safety information.
Key Properties of this compound
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 1926163-55-4 |
| Molecular Formula | C21H29N3O4S·C2HF3O2 |
| Molecular Weight | 533.57 g/mol |
| Storage Temperature | 2-8 °C or below -15 °C |
Step-by-Step Disposal Protocol
The following procedure should be followed for the safe disposal of this compound waste. This protocol is based on general best practices for chemical and peptide waste disposal.
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound powder and contaminated disposables in a clearly labeled, sealed container. The container should be made of a material compatible with chemical waste.
-
Liquid Waste: Collect aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with other incompatible chemical wastes.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.
-
Final Disposal: The final disposal of this compound waste should be conducted by a certified hazardous waste disposal company. The preferred method for the complete destruction of this and similar fluorinated organic compounds is high-temperature incineration[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling H-Met-Leu-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its components. The peptide-AMC conjugate's specific toxicology has not been fully determined. However, the trifluoroacetic acid (TFA) salt is corrosive and can cause severe skin burns and eye damage.[1][2] The 7-amino-4-methylcoumarin (AMC) component is a known skin, eye, and respiratory irritant.[3][4] Therefore, a comprehensive approach to personal protection is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the corrosive TFA salt and irritant AMC. |
| Eye Protection | Safety goggles. | To protect against splashes that could cause serious eye damage. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of the powder form, which may cause respiratory irritation. |
Handling and Storage
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
Storage Conditions:
-
Temperature: Store at or below -15°C for long-term stability.[5]
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Environment: Store in a dry, dark place as fluorogenic compounds can be light-sensitive.
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing: If weighing the solid compound, perform this task in a chemical fume hood to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Accidental Release and Exposure Protocol
Immediate and appropriate action is necessary in the event of a spill or personal exposure.
| Exposure/Spill Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Small Spill | Wear appropriate PPE. Cover the spill with an inert absorbent material. Scoop the mixture into a container for proper disposal. |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
Experimental Workflow
Below is a generalized workflow for using this compound in an enzyme activity assay.
Caption: Experimental workflow for this compound.
Safety and Handling Logical Relationship
The following diagram illustrates the logical flow of ensuring safety when working with this compound.
Caption: Logical flow for safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. halocarbon-ls.com [halocarbon-ls.com]
- 3. fishersci.com [fishersci.com]
- 4. eurogentec.com [eurogentec.com]
- 5. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
